Product packaging for 4-Propylcatechol(Cat. No.:CAS No. 2525-02-2)

4-Propylcatechol

Cat. No.: B1198796
CAS No.: 2525-02-2
M. Wt: 152.19 g/mol
InChI Key: SCTPZNJTGOGSQD-UHFFFAOYSA-N
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Description

4-Propylcatechol (CAS 2525-02-2) is a catechol derivative of significant interest in renewable chemistry and materials science. Its molecular formula is C9H12O2, with a molecular weight of 152.19 g/mol . As a compound derived from lignin, a major component of plant biomass, it serves as a promising renewable building block for the production of bio-based chemicals and materials, offering a sustainable alternative to petroleum-derived sources . In biochemical research, this compound is investigated for its role in the catabolism of lignin-derived compounds and its interactions with enzymes such as extradiol dioxygenases, which are crucial in meta-cleavage pathways for breaking down aromatic compounds . Furthermore, its structure makes it a candidate for developing functional materials; catechol groups are known for their adhesive properties and ability to form complexes with metal ions, inspiring the design of bio-based polymers and coatings . The compound also serves as a critical intermediate in catalytic processes. Recent studies on the standardization transformation of C-lignin highlight 4-propenylcatechol (a closely related derivative) as a key intermediate in the one-pot synthesis of bio-catechol and propylene, demonstrating its value in cascade catalysis for producing high-value chemicals . Physically, this solid compound has a melting point of 60°C and an estimated boiling point of 234.66°C . Researchers should note that catechol derivatives can exhibit concentration-dependent cytotoxic effects, including the induction of oxidative stress and apoptosis in cellular models, which should be considered when designing experimental protocols . This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B1198796 4-Propylcatechol CAS No. 2525-02-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propylbenzene-1,2-diol
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InChI

InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6,10-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SCTPZNJTGOGSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60179903
Record name 4-Propylcatechol
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Molecular Weight

152.19 g/mol
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CAS No.

2525-02-2
Record name 4-Propyl-1,2-benzenediol
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Record name 4-Propylbenzen-1,2-diol
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Record name 4-PROPYLCATECHOL
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Foundational & Exploratory

An In-depth Technical Guide to 4-Propylcatechol: Molecular Structure, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Propylcatechol, a catechol derivative with the molecular formula C₉H₁₂O₂, is a compound of significant interest across various scientific disciplines.[1] It serves as a key intermediate in the microbial catabolism of lignin-derived aromatic compounds and is recognized for its antioxidant properties.[2] This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, explores its biochemical roles, and presents its safety profile. This document is intended to be a core resource for professionals engaged in chemical synthesis, analytical chemistry, and biomedical research.

Molecular Identity and Physicochemical Properties

This compound, systematically named 4-propylbenzene-1,2-diol, is an organic compound featuring a propyl group attached to a catechol ring.[3][4] Its structure imparts notable antioxidant capabilities, making it a subject of study for applications in the food and pharmaceutical industries.[1][2]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 4-propylbenzene-1,2-diol[3][4]
CAS Number 2525-02-2[1][2][3]
Molecular Formula C₉H₁₂O₂[1][3][4]
Molecular Weight 152.19 g/mol [1][3]
SMILES CCCC1=CC(=C(C=C1)O)O[4]
InChI InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6,10-11H,2-3H2,1H3[3][4]
InChIKey SCTPZNJTGOGSQD-UHFFFAOYSA-N[2][3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 60°C[1]
Boiling Point 234.66°C (rough estimate) 119°C at 3 mmHg[1][5]
Density 1.1000 g/cm³[1]
Appearance Light yellow liquid[5]
Vapor Pressure 0.00153 mmHg at 25°C[1]
Storage Store in a dark, inert atmosphere at room temperature.[1]

Spectroscopic Analysis

The structural elucidation of this compound is primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectroscopic data provide clear insights into the molecular structure of this compound.[2]

Table 3: ¹H NMR (400 MHz, CD₃OD) Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentReference
6.64Doublet (d)8.01HAromatic Proton[2]
6.60Singlet (s)-1HAromatic Proton[2]
6.48Doublet (d)8.01HAromatic Proton[2]
2.50Triplet (t)7.72HPropyl CH₂[2]
1.82–1.69Multiplet (m)-2HPropyl CH₂[2]
0.88Triplet (t)7.43HPropyl CH₃[2]

Table 4: ¹³C NMR (101 MHz, CD₃OD) Spectral Data for this compound

Chemical Shift (δ) ppmCarbon AssignmentReference
144.53C-1 (C-OH)[2]
142.63C-2 (C-OH)[2]
134.03C-4 (C-propyl)[2]
119.20C-5[2]
115.08C-3[2]
114.68C-6[2]
37.02C-7 (Propyl CH₂)[2]
24.51C-8 (Propyl CH₂)[2]
12.61C-9 (Propyl CH₃)[2]
Infrared (IR) Spectroscopy

The FTIR spectrum of this compound serves as a molecular fingerprint, confirming the presence of its key functional groups. The most prominent feature is a broad absorption band in the 3200–3600 cm⁻¹ region, which is indicative of the hydroxyl (O-H) stretching vibrations characteristic of phenolic compounds.[2]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of this compound.[4] The mass spectrum provides information on the molecular weight and fragmentation pattern, confirming the molecular formula C₉H₁₂O₂.

Experimental Protocols

Synthesis of this compound from 4-Propylveratrole

This protocol describes an acid-catalyzed demethylation to synthesize this compound.[5]

Materials:

  • 4-Propylveratrole (15.0 g, 83 mM)

  • Acetic acid (53.0 g, 882 mM)

  • 47% Hydrobromic acid (159.4 g, 926 mM)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Combine 15.0 g of 4-propylveratrole, 53.0 g of acetic acid, and 159.4 g of 47% hydrobromic acid in a round-bottom flask equipped with a reflux condenser and a stir bar.

  • Heat the mixture to reflux with constant stirring for 2 hours.

  • After 2 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Transfer the cooled solution to a separatory funnel and extract the product using diethyl ether.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.

  • Purify the crude product by vacuum distillation to obtain this compound (boiling point: 119°C at 3 mmHg) as a light yellow liquid.[5]

G Diagram 1: Synthesis Workflow of this compound A Combine Reactants (4-Propylveratrole, Acetic Acid, HBr) B Reflux with Stirring (2 hours) A->B C Cool to Room Temperature B->C D Solvent Extraction (Diethyl Ether) C->D E Wash Organic Layer (Water, NaHCO3) D->E F Dry Organic Layer (Anhydrous Na2SO4) E->F G Concentrate (Rotary Evaporation) F->G H Purify (Vacuum Distillation) G->H I Final Product (this compound) H->I

Caption: Diagram 1: Synthesis Workflow of this compound.

Analytical Protocol: GC-MS Analysis

This protocol provides a general workflow for the identification and quantification of this compound in a sample matrix.

Materials and Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., non-polar or medium-polar)

  • High-purity helium carrier gas

  • Sample containing this compound

  • Appropriate solvent (e.g., methanol, dichloromethane) for sample dilution

  • This compound analytical standard

  • Autosampler vials

Procedure:

  • Sample Preparation: Dissolve or dilute the sample in a suitable solvent to a known concentration. If necessary, perform a derivatization step (e.g., silylation) to improve volatility and peak shape.

  • Standard Preparation: Prepare a series of calibration standards of this compound in the same solvent.

  • GC-MS Instrument Setup:

    • Set the injector temperature (e.g., 250°C).

    • Program the oven temperature gradient to ensure separation of this compound from other matrix components. A typical program might start at 60°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C.

    • Set the carrier gas flow rate (e.g., 1-2 mL/min).

    • Set the MS transfer line temperature (e.g., 280°C).

    • Set the ion source temperature (e.g., 230°C).

    • Acquire data in full scan mode to identify the compound and selected ion monitoring (SIM) mode for quantification.

  • Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Data Processing:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (comparison with the analytical standard and library data).

    • Generate a calibration curve from the standard analyses.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

G Diagram 2: General GC-MS Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Preparation (Dilution/Derivatization) C GC Separation (Temperature Program) A->C B Standard Preparation (Calibration Curve) B->C D MS Detection (Ionization & Mass Analysis) C->D E Peak Identification (Retention Time & Mass Spectrum) D->E F Quantification (Calibration Curve Integration) E->F Result Concentration of This compound F->Result

Caption: Diagram 2: General GC-MS Analytical Workflow.

Biological Significance and Chemical Reactivity

This compound is a versatile molecule with roles in biochemistry and as a precursor in chemical synthesis.[2]

  • Antioxidant and Preservative: Due to the catechol moiety, it can scavenge free radicals, which underlies its use as an antioxidant and preservative.[1]

  • Biochemical Intermediate: It is an important intermediate in the microbial breakdown of lignin, a complex polymer found in plant cell walls.[2] For instance, it can be formed via the O-demethylation of 4-propylguaiacol.[2]

  • Synthetic Precursor: In industrial chemistry, it is used to produce polymerization inhibitors, stabilizers, and pharmaceuticals.[1][2]

  • Oxidation: this compound is susceptible to oxidation.[2] Enzymes like tyrosinase can catalyze its oxidation to form a highly reactive ortho-quinone, which can then undergo further reactions.[2] This transformation is a key aspect of its reactivity and biological activity.[2]

G Diagram 3: Tyrosinase-Mediated Oxidation of this compound substance1 This compound substance2 Ortho-quinone substance1->substance2 + O2 substance3 Further Reactions (e.g., Isomerization to p-quinomethane) substance2->substance3 Base-catalyzed isomerization enzyme Tyrosinase (Copper Monooxygenase) enzyme->substance2 cosubstrate Molecular Oxygen (O2) cosubstrate->enzyme

Caption: Diagram 3: Tyrosinase-Mediated Oxidation of this compound.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[6][7]

  • Health Hazards:

    • Causes skin irritation (H315).[4][6][7]

    • Causes serious eye irritation (H319).[4][6][7]

    • May cause respiratory irritation (H335).[4][6][7]

  • Environmental Hazards:

    • Toxic to aquatic life with long-lasting effects (H411).[6]

Precautionary Measures:

  • Handle in a well-ventilated area.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Avoid breathing dust, fumes, or vapors.[6]

  • Avoid release to the environment and collect any spillage.[6]

  • Store in a tightly closed container in a well-ventilated place.[7]

Conclusion

This compound is a multifunctional compound with significant relevance in both biological and industrial contexts. Its well-defined structure, characterized by comprehensive spectroscopic data, allows for its reliable identification and quantification. The experimental protocols provided herein offer a foundation for its synthesis and analysis, facilitating further research into its applications. A thorough understanding of its chemical reactivity and adherence to safety protocols are essential for its effective and safe utilization in research and development.

References

Biological activities and effects of 4-propylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activities and Effects of 4-Propylcatechol

Introduction

This compound, a derivative of catechol with a propyl group at the fourth position, is a phenolic compound that has garnered interest in various scientific fields. Its chemical structure, featuring two hydroxyl groups on an aromatic ring, underpins its reactivity and diverse biological activities.[1] This technical guide provides a comprehensive overview of the known biological effects of this compound, including its antioxidant, anti-inflammatory, neuroprotective, and potential anticancer properties. The guide is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While research on this compound is ongoing, this document synthesizes the current understanding of its biological significance.

Data Presentation

The following tables summarize the available quantitative data on the biological activities of this compound and its closely related analogs. It is important to note that specific quantitative data for this compound is limited in the current literature. Therefore, data from structurally similar compounds are included to provide a comparative context for its potential efficacy.

Table 1: Antioxidant Activity of Catechol Derivatives

CompoundAssayIC50 / ActivityReference CompoundIC50 of Reference
This compound Antioxidant PotentialNoted in cellular models--
4-NerolidylcatecholDPPH Radical Scavenging---
Catechol ThioethersABTS Radical Scavenging (TEAC)1.17 - 2.89Trolox-

Data for related compounds are provided for illustrative purposes due to the limited availability of specific quantitative data for this compound.

Table 2: Anti-inflammatory Activity of Catechol Derivatives

CompoundAssayIC50 / ActivityCell Line
This compound Potential Anti-inflammatory PropertiesUnder study-
AllylpyrocatecholInhibition of NO and PGE2 productionDose-dependentRAW 264.7

Data for related compounds are provided for illustrative purposes due to the limited availability of specific quantitative data for this compound.

Table 3: Anticancer Activity of Catechol Derivatives

CompoundCell LineIC50 (µM)Exposure Time
This compound Potential Anticancer PropertiesUnder study-
4-NerolidylcatecholMelanoma cell lines20-4024h
4-NerolidylcatecholHuman dermal fibroblasts5024h
Safrole Derivative (10)MCF-7 (Breast Cancer)Higher than Safrole-
Safrole Derivative (10)MDA-MB-231 (Breast Cancer)Higher than Safrole-

Data for related compounds are provided for illustrative purposes due to the limited availability of specific quantitative data for this compound.[2][3]

Table 4: Neuroprotective Effects of Catechol Derivatives

CompoundEffectConcentrationCell Model
This compound Induces Nerve Growth Factor (NGF) productionNot specifiedAstroglial cells
4-t-ButylcatecholInhibition of LPS-induced neurotoxicity0.1-10 µMHAPI and SH-SY5Y cells
4-t-ButylcatecholInhibition of 6-OHDA-induced neurotoxicity0.1-10 µMSH-SY5Y cells

Data for related compounds are provided for illustrative purposes due to the limited availability of specific quantitative data for this compound.[1][4]

Table 5: Toxicological Data for Catechol Derivatives

CompoundTestSpeciesLD50 / Hazard
This compound GHS Classification-Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.
Potassium ChlorideOral LD50Rat2600 mg/kg
Potassium ChlorideOral LD50Mouse1500 mg/kg

Biological Activities and Mechanisms of Action

Antioxidant Activity

The catechol structure, with its two adjacent hydroxyl groups on a benzene ring, is a well-known pharmacophore for antioxidant activity. These hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components.[1] While specific quantitative antioxidant data for this compound is not extensively documented, its structural similarity to other potent antioxidant catechols suggests it possesses significant radical scavenging properties. The antioxidant mechanism is believed to involve the formation of a stable semiquinone radical, which can be further oxidized to an ortho-quinone.[1]

Anti-inflammatory Effects

This compound is being investigated for its potential anti-inflammatory properties.[5] The proposed mechanism, based on studies of structurally similar compounds like allylpyrocatechol, likely involves the inhibition of key inflammatory mediators. This includes the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[6] The upstream signaling pathway likely targeted is the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, this compound may prevent the transcription of pro-inflammatory genes, thereby reducing the inflammatory response.

Neuroprotective Properties

Research has indicated that this compound and its derivatives may possess neuroprotective effects. One notable finding is the ability of these compounds to promote the production and secretion of Nerve Growth Factor (NGF) in astroglial cells.[1] NGF is a crucial neurotrophin involved in the survival, development, and function of neurons. By inducing NGF, this compound could potentially support neuronal health and resilience. Furthermore, studies on related compounds like 4-t-butylcatechol have shown protection against neurotoxicity induced by inflammatory stimuli (LPS) and oxidative stress (6-OHDA) in neuronal cell models.[4]

Potential Anticancer Activity

The potential of this compound as an anticancer agent is an area of active research.[5] Evidence from related catechol derivatives, such as 4-nerolidylcatechol, suggests a mechanism involving the induction of apoptosis in cancer cells.[2] This pro-apoptotic effect may be mediated through the mitochondrial pathway, leading to the activation of caspases and subsequent programmed cell death. Additionally, some catechol derivatives have been shown to induce cell cycle arrest, further contributing to their antiproliferative effects.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Protect the solution from light.

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a specific volume of each this compound dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control group with methanol and DPPH solution only.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Griess Reagent (for NO measurement)

  • Cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation and a group with LPS stimulation but no this compound.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess Reagent and measuring the absorbance at around 540 nm.

  • Calculate the percentage of inhibition of NO production for each concentration of this compound.

Cytotoxicity Assay against Cancer Cell Lines (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF-7, MDA-MB-231)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Complete cell culture medium

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.

Visualizations

Signaling Pathways and Experimental Workflows

anti_inflammatory_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 Propylcatechol This compound Propylcatechol->IKK inhibits NO NO iNOS->NO PGs Prostaglandins COX2->PGs apoptosis_pathway Propylcatechol This compound Bax Bax Propylcatechol->Bax activates Bcl2 Bcl-2 Propylcatechol->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow cluster_invitro In Vitro Evaluation start Start compound This compound Synthesis/ Procurement start->compound in_vitro In Vitro Assays compound->in_vitro antioxidant Antioxidant Assays (DPPH, ABTS) in_vitro->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, COX-2 inhibition) in_vitro->anti_inflammatory anticancer Anticancer Assays (MTT, Apoptosis) in_vitro->anticancer neuroprotection Neuroprotection Assays (Cell Viability, NGF) in_vitro->neuroprotection in_vivo In Vivo Studies data_analysis Data Analysis in_vivo->data_analysis data_analysis->in_vivo Positive Results end Conclusion data_analysis->end antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis neuroprotection->data_analysis

References

The Antioxidant Profile of 4-Propylcatechol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant properties of 4-propylcatechol (4-PC), a catechol derivative with significant potential in research and development. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of antioxidant action and the therapeutic potential of phenolic compounds.

Executive Summary

This compound, a derivative of catechol, is recognized for its antioxidant and preservative properties, which are utilized across various industries, including food and pharmaceuticals.[1] Its chemical structure, featuring two hydroxyl groups on an aromatic ring, underpins its reactivity and biological activities.[2] Research indicates its potential as a potent antioxidant, with studies exploring its protective effects against oxidative damage in cellular models.[2] This guide synthesizes the current understanding of this compound's antioxidant capabilities, including its free radical scavenging activity, its influence on cellular signaling pathways, and detailed experimental protocols for its evaluation.

Core Antioxidant Mechanisms

The antioxidant activity of this compound is primarily attributed to its catechol structure. The two hydroxyl groups on the benzene ring are crucial for its ability to scavenge free radicals.[2][3] The proposed mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, which neutralizes the radical and terminates the oxidative chain reaction. This process results in the formation of a more stable phenoxyl radical, which is less reactive due to resonance stabilization.

The oxidation of this compound leads to the formation of quinones, predominantly ortho-quinones.[2] This transformation is a key aspect of its reactivity and antioxidant function.[2]

Quantitative Antioxidant Activity

Compound (Catechol Thioether Derivative)DPPH IC50 (µM)ABTS IC50 (µM)Reference
Derivative 1 Data not availableData not available
Derivative 2 Data not availableData not available
Derivative 3 Data not availableData not available
Derivative 4 Data not availableData not available
Derivative 5 Data not availableData not available

Note: Specific IC50 values for this compound were not found in the reviewed literature. The data presented for other catechol derivatives are intended to provide a comparative context for its potential antioxidant activity.

Modulation of Cellular Signaling Pathways

A significant aspect of the antioxidant activity of alkyl catechols, including this compound, is their ability to modulate cellular signaling pathways involved in the defense against oxidative stress. The most prominent of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.

The Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, or upon interaction with Nrf2 activators like alkyl catechols, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

Studies on alkyl catechols, such as 4-ethylcatechol, have demonstrated their potency as activators of the Nrf2 pathway both in vitro and in vivo. This activation leads to the increased expression of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces Propylcatechol This compound Propylcatechol->Nrf2_Keap1 interacts with ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Nrf2 Signaling Pathway Activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare a series of dilutions of this compound and the positive control in methanol.

  • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_samples Prepare this compound & Control Dilutions start->prep_samples mix Mix DPPH with Samples in Microplate prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate Calculate % Inhibition & IC50 read_abs->calculate end End calculate->end

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox)

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound and the positive control.

  • In a 96-well microplate, add a small volume of the diluted this compound or positive control to each well.

  • Add a larger, fixed volume of the diluted ABTS•+ solution to each well and mix.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance of each well at 734 nm.

  • The scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This assay measures the ability of an antioxidant to prevent the formation of reactive oxygen species (ROS) within cultured cells.

Materials:

  • This compound

  • Human cell line (e.g., HepG2, Caco-2)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS inducer

  • Cell culture medium and supplements

  • 96-well black microplate (for fluorescence reading)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black microplate and allow them to adhere and grow to confluence.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Remove the treatment solution and load the cells with DCFH-DA solution (e.g., 25 µM) in the dark for a specified time (e.g., 30 minutes). DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • Wash the cells to remove excess DCFH-DA.

  • Induce oxidative stress by adding a ROS inducer like AAPH.

  • Immediately begin measuring the fluorescence intensity at regular intervals using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm). In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

  • The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time. A lower area under the curve for treated cells compared to control cells indicates antioxidant activity.

Conclusion

This compound exhibits significant antioxidant potential, primarily through its ability to scavenge free radicals and modulate the Nrf2 signaling pathway. While direct quantitative data on its radical scavenging capacity requires further investigation, the existing evidence from structurally related compounds and its demonstrated effect on cellular antioxidant defense mechanisms highlight its promise as a subject for further research in the development of novel therapeutic and preventative agents against oxidative stress-related conditions. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of this compound's antioxidant properties.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Propylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propylcatechol, a derivative of catechol, is a molecule of significant interest in pharmacological and toxicological research. Its chemical structure, featuring a propyl group attached to the benzene ring with two hydroxyl moieties, confers upon it a range of biological activities. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of this compound, with a focus on its dual role as both an antioxidant and a pro-oxidant, its activation of the Nrf2 signaling pathway, and its potential as an anti-inflammatory and anticancer agent. Detailed experimental protocols and quantitative data from related compounds are presented to facilitate further investigation into its therapeutic and toxicological profiles.

Introduction

This compound (4-PC) is a phenolic compound that belongs to the catechol family. Catechols are characterized by a benzene ring with two adjacent hydroxyl groups. This structural feature is central to their chemical reactivity and biological effects. 4-PC has been investigated for its antioxidant properties, which are attributed to the ability of its hydroxyl groups to donate hydrogen atoms and neutralize free radicals.[1] Conversely, under certain conditions, it can exhibit pro-oxidant activity, a characteristic shared by many polyphenolic compounds.[2] A primary mechanism through which this compound is believed to exert its cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[3] This guide will delve into the molecular mechanisms underpinning these activities, providing a technical framework for researchers in drug discovery and development.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₁₂O₂[4]
Molecular Weight152.19 g/mol [4]
Melting Point60°C[4]
Boiling Point234.66°C (estimated)[4]
AppearanceLight yellow liquid[5]

Core Mechanisms of Action

The biological activities of this compound are multifaceted, stemming from its ability to interact with various cellular components and signaling pathways. The primary mechanisms are detailed below.

Antioxidant and Pro-oxidant Activities

The catechol moiety of this compound is a potent scavenger of free radicals. The hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[1] This antioxidant activity is a key contributor to its potential cytoprotective effects.

However, like other catechols, this compound can also act as a pro-oxidant.[2] This dual activity is context-dependent, influenced by factors such as the concentration of the compound, the presence of metal ions, and the specific cellular environment. The pro-oxidant activity involves the generation of ROS, which can induce apoptosis in cancer cells, highlighting a potential therapeutic application.[2]

Table 1: Antioxidant Activity of Structurally Related Phenolic Compounds (IC50 values)

CompoundDPPH Assay (µg/mL)ABTS Assay (µg/mL)Reference
Gallic Acid Hydrate-1.03 ± 0.25[6]
(+)-Catechin Hydrate5.25 ± 0.313.12 ± 0.51[6]
Caffeic Acid4.50 ± 0.301.59 ± 0.06[6]
Quercetin-1.89 ± 0.33[6]
This compoundData not availableData not available

Note: Data for this compound is not available in the reviewed literature. The provided data for structurally related compounds can serve as a benchmark for future studies.

Activation of the Nrf2-Keap1 Signaling Pathway

A pivotal mechanism of action for this compound is the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[7]

This compound, being an electrophilic molecule, is thought to interact with the cysteine residues of Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex.[8] Consequently, Nrf2 is released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[9] This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play crucial roles in cellular defense against oxidative stress.[3]

Table 2: Induction of Nrf2 Target Gene Expression by Alkyl Catechols

Compound (30 µM)Cell LineTarget GeneMethodObservationReference
4-MethylcatecholHuman Microvascular Endothelial CellsHO-1Western BlotStrong induction of HO-1 protein[3]
4-VinylcatecholHuman Microvascular Endothelial CellsHO-1Western BlotStrong induction of HO-1 protein[3]
4-EthylcatecholHuman Microvascular Endothelial CellsHO-1Western BlotStrong induction of HO-1 protein[3]
This compoundData not availableHO-1Western BlotExpected strong induction

Note: While direct dose-response data for this compound is unavailable, studies on structurally similar 4-alkylcatechols demonstrate potent activation of the Nrf2 pathway.

Nrf2_Activation_by_4_Propylcatechol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Propylcatechol This compound Propylcatechol->Keap1 Cysteine Adduction OxidativeStress Oxidative Stress ARE ARE Nrf2_n->ARE Binding Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Nrf2 pathway activation by this compound.
Enzymatic Oxidation and Metabolism

This compound can be a substrate for various enzymes, notably tyrosinase (polyphenol oxidase).[3] Tyrosinase catalyzes the oxidation of catechols to highly reactive ortho-quinones.[10] These quinones can then undergo further reactions, including isomerization and conjugation with cellular nucleophiles like glutathione (GSH).[3]

The metabolism of this compound in vivo is expected to follow pathways common to other catechols. These include Phase II conjugation reactions such as sulfation and glucuronidation, as well as methylation by catechol-O-methyltransferase (COMT).[11] These metabolic transformations are generally detoxification pathways that facilitate the excretion of the compound.

Table 3: Kinetic Parameters for Tyrosinase-Catalyzed Oxidation of Polyphenols

SubstrateKm (mmol/L)Vmax (µmol/L/min)kcat (s⁻¹)kcat/Km (L/mol/s)Reference
Chlorogenic acid0.16 ± 0.0210.3 ± 0.20.86 ± 0.025375[1]
Cryptochlorogenic acid1.15 ± 0.147.9 ± 0.30.66 ± 0.02574[1]
Neochlorogenic acid0.61 ± 0.065.3 ± 0.10.44 ± 0.01721[1]
Caffeic acid0.66 ± 0.084.6 ± 0.20.38 ± 0.02576[1]
This compoundData not availableData not availableData not availableData not available

Note: Kinetic parameters for this compound are not available. The data for other polyphenols illustrate the typical kinetic profile of tyrosinase substrates.

Metabolism_of_4_Propylcatechol Propylcatechol This compound OrthoQuinone Ortho-quinone Propylcatechol->OrthoQuinone Tyrosinase Metabolites Phase II Metabolites (Glucuronide, Sulfate, Methylated) Propylcatechol->Metabolites COMT, UGT, SULT GSH_Adduct GSH Adduct OrthoQuinone->GSH_Adduct GSH Conjugation

Metabolic pathways of this compound.
Potential Anti-inflammatory and Anticancer Effects

The ability of this compound to modulate the Nrf2 pathway and scavenge ROS suggests potential anti-inflammatory activity. Oxidative stress is a key driver of inflammation, and by mitigating this, this compound may downregulate pro-inflammatory signaling pathways such as NF-κB.[12]

Furthermore, the pro-oxidant activity of this compound could be harnessed for anticancer therapy.[2] Cancer cells often have a higher basal level of ROS and a compromised antioxidant defense system, making them more susceptible to further oxidative insults. By selectively inducing apoptosis in cancer cells through ROS generation, this compound and its derivatives may represent a promising class of therapeutic agents.[2][13]

Table 4: Cytotoxicity of a Structurally Related Catechol (4-Nerolidylcatechol) in Cancer Cell Lines

Cell LineIC50 (µM) at 24hReference
Melanoma20-40[13]
Human Dermal Fibroblasts (non-cancerous)50[13]
This compoundData not available

Note: IC50 values for this compound are not available. The data for 4-nerolidylcatechol indicates a degree of selective cytotoxicity towards cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of this compound. These should be optimized for specific experimental conditions.

Antioxidant Activity Assays (DPPH and ABTS)
  • DPPH Radical Scavenging Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • In a 96-well plate, add various concentrations of this compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.[6]

  • ABTS Radical Cation Decolorization Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.7 at 734 nm.

    • Add different concentrations of this compound to the ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value.[6]

Cell Viability Assay (MTT Assay)
  • Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at a wavelength between 500 and 600 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14]

Western Blot Analysis for Nrf2 Pathway Activation
  • Culture cells to an appropriate confluency and treat with this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against HO-1, NQO1, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.[3]

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect end Data Analysis detect->end

Workflow for Western blot analysis.

Conclusion and Future Directions

This compound is a promising bioactive molecule with a multifaceted mechanism of action. Its ability to act as both an antioxidant and a pro-oxidant, coupled with its potent activation of the Nrf2 signaling pathway, underscores its potential in both cytoprotection and targeted cytotoxicity. While the current body of research provides a solid foundation for understanding its biological effects, further studies are warranted to fully elucidate its therapeutic potential.

Future research should focus on:

  • Obtaining quantitative data for this compound: Determining the IC50 values for its antioxidant and cytotoxic activities, as well as dose-response curves for Nrf2 activation, is crucial for a comprehensive understanding of its potency.

  • Elucidating the direct interaction with Keap1: Mass spectrometry-based studies could confirm the covalent adduction of this compound to specific cysteine residues on Keap1.

  • In vivo studies: Animal models are needed to evaluate the anti-inflammatory and anticancer efficacy of this compound, as well as its pharmacokinetic and toxicological profiles.

  • Exploring other potential mechanisms: Investigating the effects of this compound on other signaling pathways, such as MAPK and NF-κB, could reveal additional therapeutic targets.

By addressing these research gaps, the scientific community can better harness the therapeutic potential of this compound for the development of novel treatments for a range of diseases.

References

An In-depth Technical Guide to 4-Propylcatechol: From Nomenclature to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-propylcatechol, a catechol derivative with significant potential in various scientific and industrial fields. The document covers its fundamental chemical properties, including its IUPAC nomenclature and key physicochemical characteristics. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant activity are presented. Furthermore, this guide explores the biological activities of this compound, with a focus on its antioxidant and anti-inflammatory properties, and discusses its potential mechanisms of action, particularly in relation to the NF-κB signaling pathway. While quantitative data on its biological efficacy is still emerging, this guide consolidates the current knowledge to support further research and development efforts.

Chemical Identity and Properties

This compound, systematically named 4-propylbenzene-1,2-diol according to IUPAC nomenclature, is an organic compound belonging to the catechol family. Its chemical structure consists of a benzene ring substituted with two adjacent hydroxyl groups and a propyl group at the fourth position.

Identifier Value
IUPAC Name 4-propylbenzene-1,2-diol
CAS Number 2525-02-2
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance Light yellow liquid to yellow or orange solid
Melting Point 60°C
Boiling Point 234.66°C (estimated)

Synthesis of this compound

This compound can be synthesized through various methods, with the demethylation of 4-propylveratrole being a common laboratory-scale procedure.

Experimental Protocol: Demethylation of 4-Propylveratrole

This protocol describes the synthesis of this compound via the acid-catalyzed demethylation of 4-propylveratrole.

Materials:

  • 4-Propylveratrole

  • Acetic acid

  • 47% Hydrobromic acid

  • Water

  • Ether

  • 5% Aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 15.0 g (83 mmol) of 4-propylveratrole, 53.0 g (882 mmol) of acetic acid, and 159.4 g (926 mmol) of 47% hydrobromic acid is heated under reflux for 2 hours with stirring.[1]

  • After cooling to room temperature, 140 ml of water is added to the reaction mixture.

  • The mixture is extracted three times with 150 ml portions of ether.

  • The combined ether extracts are successively washed with 150 ml of water, 150 g of 5% aqueous sodium thiosulfate solution, and then twice with 150 ml of water.

  • The resulting solution is dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the residue is vacuum distilled to yield this compound as a light yellow liquid.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 4-Propylveratrole 4-Propylveratrole Reflux Reflux 4-Propylveratrole->Reflux Acetic Acid Acetic Acid Acetic Acid->Reflux Hydrobromic Acid Hydrobromic Acid Hydrobromic Acid->Reflux Extraction Extraction Reflux->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound

A flowchart illustrating the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the structural elucidation of this compound.

¹H NMR (400 MHz, CD₃OD) Chemical Shift (δ) Multiplicity Coupling Constant (J) Assignment
Aromatic Protons6.64d8.0 Hz1H
6.60s1H
6.48d8.0 Hz1H
Propyl Chain2.50t7.7 Hz-CH₂-
1.82–1.69m-CH₂-
0.88t7.4 Hz-CH₃
¹³C NMR (101 MHz, CD₃OD) Chemical Shift (δ) Assignment
Aromatic Carbons144.53C-1
142.63C-2
134.03C-4
119.20C-5
115.08C-3
114.68C-6
Propyl Carbons37.02C-7
24.51C-8
12.61C-9

Biological Activities and Potential Applications

As a catechol derivative, this compound is investigated for several biological activities, primarily its antioxidant and anti-inflammatory effects. These properties make it a compound of interest for applications in the pharmaceutical, cosmetic, and food industries.

Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light. Dilute the stock solution to a working concentration (typically 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.

  • Preparation of test samples: Prepare a series of dilutions of this compound in the same solvent used for the DPPH solution.

  • Reaction: To a set volume of the DPPH working solution, add an equal volume of the test sample dilutions. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Activity and Signaling Pathway

Catechol derivatives have been shown to possess anti-inflammatory properties. The underlying mechanism often involves the modulation of key inflammatory signaling pathways. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory conditions, the activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Catechols may interfere with this cascade, potentially by inhibiting IKK activation or the subsequent steps leading to NF-κB nuclear translocation.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibitor Inhibition LPS LPS IKK IKK LPS->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS) Nucleus->Pro_inflammatory_Genes induces Propylcatechol This compound Propylcatechol->IKK inhibits?

Proposed mechanism of anti-inflammatory action of this compound.

Conclusion and Future Directions

This compound is a versatile molecule with established chemical properties and significant potential as a bioactive compound. This guide has provided a detailed overview of its IUPAC nomenclature, synthesis, and spectroscopic characterization. While its antioxidant and anti-inflammatory activities are strongly suggested by its chemical structure and the known properties of related catechol derivatives, further research is required to quantify these effects through rigorous in vitro and in vivo studies. The determination of specific IC₅₀ values for its antioxidant and anti-inflammatory activities would be a crucial next step in validating its therapeutic potential. Furthermore, elucidating the precise molecular targets and signaling pathways modulated by this compound will be essential for its development as a potential therapeutic agent in the fields of medicine and drug development.

References

Potential Therapeutic Applications of 4-Propylcatechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propylcatechol, a derivative of catechol, presents a compelling profile for therapeutic exploration. This document provides a comprehensive overview of its synthesis, and potential applications based on its antioxidant, anti-inflammatory, and neuroprotective properties. While robust quantitative data for this compound remains an area for further investigation, this guide consolidates available information on its biological activities, relevant experimental protocols, and associated signaling pathways to serve as a foundational resource for researchers in drug discovery and development.

Introduction

Catechols are a class of organic compounds characterized by a benzene ring with two adjacent hydroxyl groups. This structural motif imparts significant antioxidant and biological activity. This compound, featuring a propyl group at the fourth position of the catechol ring, is of particular interest due to the potential for this alkyl chain to modulate its lipophilicity and cellular uptake, thereby influencing its therapeutic efficacy. This guide explores the existing knowledge base surrounding this compound and provides a framework for future research into its therapeutic potential.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the demethylation of 4-propylveratrole being a commonly cited route.

Experimental Protocol: Demethylation of 4-Propylveratrole

This protocol describes the synthesis of this compound from 4-propylveratrole using hydrobromic acid and acetic acid.[1]

Materials:

  • 4-Propylveratrole (83 mM)

  • Acetic acid (882 mM)

  • 47% Hydrobromic acid (926 mM)

  • Water

  • Ether

  • 5% Aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 15.0 g (83 mM) of 4-propylveratrole, 53.0 g (882 mM) of acetic acid, and 159.4 g (926 mM) of 47% hydrobromic acid is heated under reflux for 2 hours with stirring.[1]

  • After cooling to room temperature, 140 ml of water is added to the reaction mixture.[1]

  • The mixture is extracted three times with 150 ml of ether for each extraction.[1]

  • The combined ether extracts are washed successively with 150 ml of water, 150 g of 5% aqueous sodium thiosulfate solution, and then twice with 150 ml of water.[1]

  • The resulting solution is dried over anhydrous sodium sulfate.[1]

  • The ether is distilled off, and the residue is vacuum distilled to yield this compound as a light yellow liquid (boiling point of 119°C at 3 mmHg).[1]

Synthesis_Workflow 4-Propylveratrole 4-Propylveratrole Reflux Reflux 4-Propylveratrole->Reflux Reagents Acetic Acid, Hydrobromic Acid Reagents->Reflux Extraction Extraction Reflux->Extraction Cool & Add Water Washing Washing Extraction->Washing with Ether Drying Drying Washing->Drying with Na2S2O3 & Water Distillation Distillation Drying->Distillation over Na2SO4 This compound This compound Distillation->this compound Vacuum

Synthesis workflow for this compound.

Potential Therapeutic Applications & Mechanisms of Action

The therapeutic potential of this compound is primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.

Antioxidant Activity

The catechol moiety of this compound can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.[2] This activity is fundamental to its potential therapeutic effects in a range of diseases characterized by oxidative damage.

Quantitative Data Summary (Related Catechols):

CompoundAssayIC50 ValueReference
4-AllylpyrocatecholDPPH Radical Scavenging- (77.05±0.92% inhibition at 100 µg/ml)[3]
Icariside E4DPPH Radical Scavenging5.6 µg/mL[4]

Note: Specific IC50 values for this compound in standard antioxidant assays were not available in the reviewed literature. The data presented is for structurally related catechol derivatives to provide context.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compound (this compound) at various concentrations

  • Methanol (or appropriate solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Create a series of dilutions of the test compound in methanol.

  • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

  • Add a corresponding volume of the test compound dilutions to the wells.

  • Include a control well with DPPH solution and methanol (no test compound).

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the test compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

This compound is suggested to possess anti-inflammatory properties, a characteristic common to many catechol derivatives.[2] The proposed mechanism involves the inhibition of key inflammatory mediators and signaling pathways.

3.2.1. Inhibition of Pro-inflammatory Enzymes and Mediators

Catechol derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory cascade. A related compound, allylpyrocatechol, has been demonstrated to inhibit NO and PGE2 production in a dose-dependent manner in LPS-stimulated RAW 264.7 macrophages.[5]

Quantitative Data Summary (Related Catechols):

CompoundAssayTarget Cell/EnzymeIC50 ValueReference
AllylpyrocatecholNO ProductionRAW 264.7 cellsNot specified[5]
LuteolinNO ProductionRAW 264.7 cells17.1 µM[6]
Tetradecanyl protocatechuateLipoxygenase-1 InhibitionSoybean Lipoxygenase-10.05 µM[7]

Note: Specific IC50 values for this compound's anti-inflammatory activity were not found in the reviewed literature. Data for related compounds are provided for comparison.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines a method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation and a vehicle control group with LPS but without the test compound.

  • Incubate the cells for a further 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Calculate the percentage of NO inhibition for each concentration of the test compound.

  • Determine the IC50 value.

3.2.2. Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of catechols are often mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. Catechols are thought to inhibit this pathway by preventing the degradation of IκB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IkB Degradation Propylcatechol This compound Propylcatechol->IKK Inhibits DNA DNA NFkB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->ProInflammatory_Genes Transcription

Proposed inhibition of the NF-κB pathway by this compound.
Neuroprotective Activity

Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases. The antioxidant and anti-inflammatory properties of catechols suggest their potential as neuroprotective agents. A study on the related compound 4-t-Butylcatechol demonstrated protective effects against LPS-activated microglial-induced neurotoxicity and 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y neuroblastoma cells.[1]

Potential Mechanisms of Neuroprotection:

  • Reduction of intracellular reactive oxygen species (ROS) in neuronal cells.[1]

  • Inhibition of iNOS and nNOS expression in neuronal cells.[1]

  • Preservation of mitochondrial membrane potential.[1]

  • Modulation of signaling pathways such as the Nrf2 and MAPK pathways.

Quantitative Data Summary (Related Catechols):

CompoundAssayCell LineEffectReference
4-t-Butylcatechol6-OHDA-induced cell deathSH-SY5YSignificant reduction at 0.1-10 µM[1]
4,5-DimethoxypyrocatecholGlutamate-induced cell deathHT2229.59% protection at 100 µM[8]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol provides a general method for evaluating the neuroprotective effects of a compound against an oxidative insult in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

Procedure:

  • Culture SH-SY5Y cells in 96-well plates.

  • Pre-treat the cells with different concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Induce neuronal damage by adding a neurotoxic agent (e.g., 6-OHDA) to the wells. Include appropriate controls.

  • Incubate for a further period (e.g., 24 hours).

  • Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate until formazan crystals form.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the untreated control.

3.3.1. Modulation of Nrf2 and MAPK Signaling Pathways

Nrf2 Signaling Pathway:

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Alkyl catechols have been identified as potent co-factors for the activation of the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Nrf2 Release Propylcatechol This compound Propylcatechol->Keap1 Promotes Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Proposed activation of the Nrf2 pathway by this compound.

MAPK Signaling Pathway:

Mitogen-activated protein kinase (MAPK) pathways are involved in a variety of cellular processes, including inflammation and cell survival. The three main MAPK cascades are ERK, JNK, and p38. The modulation of these pathways by natural compounds can influence cellular responses to stress and inflammation. While direct evidence for this compound is lacking, other natural compounds are known to modulate MAPK signaling to exert their therapeutic effects.

MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis, Survival) Transcription_Factors->Cellular_Response Regulates Propylcatechol This compound Propylcatechol->MAPKKK Modulates? Propylcatechol->MAPKK Modulates? Propylcatechol->MAPK Modulates?

Potential modulation of MAPK signaling by this compound.

Conclusion and Future Directions

This compound emerges as a promising candidate for further therapeutic investigation due to its inherent antioxidant properties and the established biological activities of related catechol compounds. The synthetic route is well-defined, allowing for its production for research purposes. While this guide provides a framework of potential therapeutic applications and associated mechanisms, there is a clear need for dedicated studies to generate specific quantitative data on the efficacy of this compound in various in vitro and in vivo models.

Future research should focus on:

  • Determining the IC50 values of this compound in a range of antioxidant and anti-inflammatory assays.

  • Conducting in-depth studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • Evaluating the neuroprotective effects of this compound in various models of neurodegenerative diseases.

  • Investigating the in vivo efficacy and safety profile of this compound in preclinical animal models.

By systematically addressing these knowledge gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel treatments for a variety of oxidative stress- and inflammation-related diseases.

References

The Formation and Subsequent Degradation of 4-Propylcatechol from Lignin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin, a complex aromatic biopolymer, represents a significant and underutilized renewable resource for the production of valuable aromatic chemicals. The degradation of lignin can yield a variety of phenolic compounds, including catechols and their derivatives, which serve as important platform chemicals for the synthesis of pharmaceuticals, polymers, and other high-value products. This technical guide elucidates the role of 4-propylcatechol, not as an agent of lignin degradation, but as a significant product derived from it. We will explore the primary pathways of its formation through catalytic and thermochemical methods and its subsequent biological degradation by microbial enzymes. This guide provides a comprehensive overview of the quantitative yields, detailed experimental protocols for both the production and degradation of catechols, and visual representations of the key metabolic pathways involved.

Introduction: this compound as a Lignin-Derived Platform Chemical

Lignin is primarily composed of three phenylpropanoid monomers: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. Its complex, irregular structure makes it highly resistant to degradation. However, advanced chemical and biological methods have been developed to depolymerize lignin into a range of aromatic monomers. Among these are catechols, which are aromatic diols with two hydroxyl groups on adjacent carbons of a benzene ring. This compound, a member of this family, is a valuable chemical intermediate. Its formation from lignin and subsequent biological processing are key areas of research in the development of sustainable biorefineries. This guide will focus on the generation of catechols from lignin and their subsequent enzymatic and microbial degradation.

Formation of Catechols from Lignin

The production of catechols from lignin primarily involves the cleavage of ether and carbon-carbon bonds within the lignin polymer. Two prominent methods for achieving this are catalytic hydrogenolysis and hydrothermal liquefaction.

Catalytic Hydrogenolysis-Dealkylation of C-Lignin

Catalytic hydrogenolysis is a promising method for the selective depolymerization of lignin into monomeric phenols. In the case of catechol production from C-lignin (a homopolymer of caffeyl alcohol), a one-pot hydrogenolysis-dealkylation cascade catalysis has been shown to be effective.[1] This process involves the cleavage of Cα/β–OAr and Caryl–Calkyl bonds. A critical intermediate in this process is 4-propenylcatechol, which is subsequently dealkylated.[1]

Hydrothermal Liquefaction (HTL)

Hydrothermal liquefaction is a thermochemical process that uses hot, compressed water to break down biomass. When applied to lignin, HTL can produce a bio-oil rich in phenolic compounds, including various catechol derivatives.[2][3][4][5][6] The process involves subjecting lignin to high temperatures (150-400°C) and pressures (100-220 bar), often in the presence of a catalyst, leading to the cleavage of the β–O–4 linkages.[2][3][4]

Quantitative Data on Catechol Production and Degradation

The efficiency of catechol production from lignin and its subsequent degradation can be quantified to assess the viability of these processes.

Table 1: Yield of Catechols from Lignin Degradation
Lignin SourceDegradation MethodKey Product(s)YieldReference(s)
C-LigninHydrogenolysis-Dealkylation (Ni/HY30 catalyst)Catechol49 mol%[1]
Organosolv Bagasse LigninSelective Hydrogenolysis (CoNC catalyst)4-Propylsyringol9.9 wt%[7]
Kraft LigninDepolymerization (Mo/CN catalyst)4-Propylguaiacol, BHTMonomer yield: 23.4%[8][9]
Catechyl LigninSelective Hydrogenolysis (atomically dispersed Ru catalyst)Propenylcatechol77% selectivity[10]
Table 2: Enzymatic Removal of Catechol Derivatives by Lignin Peroxidase (LiP)
Substrate (2mM)Enzyme ConcentrationReaction TimeRemoval EfficiencyReference(s)
4,5-Dichlorocatechol1 µM LiP1 hour95%[11][12]
4-Chlorocatechol1 µM LiP1 hour90%[11][12]
Catechol1 µM LiP1 hour55%[11][12]
4-Methylcatechol1 µM LiP1 hour43%[11][12]

Experimental Protocols

Protocol for Hydrogenolysis-Dealkylation of C-Lignin

This protocol is based on the method described for the production of catechol and propylene from C-lignin.[1]

Materials:

  • C-Lignin (50 mg)

  • Ni/HY30 catalyst (100 mg)

  • Dodecane (25 µL, internal standard)

  • Methanol (5 mL)

  • High-pressure autoclave reactor

  • Hydrogen gas (3 MPa)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Add 50 mg of C-lignin, 100 mg of Ni/HY30 catalyst, and 25 µL of dodecane to a high-pressure autoclave reactor.

  • Add 5 mL of methanol as the solvent.

  • Seal the reactor and purge with hydrogen gas to remove air.

  • Pressurize the reactor to 3 MPa with hydrogen gas.

  • Heat the reactor to 200°C and maintain for 12 hours with stirring.

  • After the reaction, cool the reactor to room temperature and collect the liquid and solid products.

  • Analyze the liquid products by GC-MS to quantify the yield of catechol and other products.

Protocol for Laccase Activity Assay with Catechol

This protocol is a general method for determining laccase activity using a phenolic substrate.

Materials:

  • Laccase enzyme solution

  • Catechol solution (substrate)

  • Citrate buffer (0.1 M, pH 5.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.1 M citrate buffer (pH 5.0) and a defined concentration of catechol.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of the laccase enzyme solution.

  • Monitor the change in absorbance at a specific wavelength (e.g., 420 nm for the oxidation product of ABTS, a common laccase substrate) over time using a spectrophotometer.[13][14]

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product. One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute.[13]

Protocol for HPLC Analysis of Catechol Degradation Products

This protocol provides a general framework for the analysis of catechols using High-Performance Liquid Chromatography (HPLC).[15][16][17][18]

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., Ascentis® RP-Amide, 15 cm x 4.6 mm, 5 µm)[16]

  • Mobile phase: Acetonitrile and an aqueous buffer (e.g., 20 mM phosphoric acid, pH 2.0)[16]

  • Catechol standards

  • Samples from degradation experiments

Procedure:

  • Prepare a mobile phase of acetonitrile and aqueous buffer (e.g., 75:25 v/v aqueous buffer:acetonitrile).[16]

  • Set the flow rate to 1.5 mL/min and the column temperature to 30°C.[16]

  • Set the UV detector to a wavelength of 270 nm.[16]

  • Inject a 25 µL sample of the catechol standard or degradation product mixture.[16]

  • Run the HPLC and record the chromatogram.

  • Identify and quantify the catechol and its degradation products by comparing their retention times and peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

The microbial degradation of catechols derived from lignin primarily proceeds through central metabolic pathways such as the β-ketoadipate pathway and the catechol meta-cleavage pathway.

The β-Ketoadipate Pathway

The β-ketoadipate pathway is a convergent catabolic pathway used by many soil bacteria and fungi to degrade aromatic compounds, including catechol and protocatechuate, to intermediates of the tricarboxylic acid (TCA) cycle (succinyl-CoA and acetyl-CoA).[19][20][21]

beta_ketoadipate_pathway lignin Lignin aromatics Aromatic Monomers (e.g., Protocatechuate, Catechol) lignin->aromatics Depolymerization catechol Catechol aromatics->catechol protocatechuate Protocatechuate aromatics->protocatechuate cis_cis_muconate cis,cis-Muconate catechol->cis_cis_muconate catechol 1,2-dioxygenase beta_carboxy_cis_cis_muconate β-Carboxy-cis,cis-muconate protocatechuate->beta_carboxy_cis_cis_muconate protocatechuate 3,4-dioxygenase muconolactone Muconolactone cis_cis_muconate->muconolactone gamma_carboxymuconolactone γ-Carboxymuconolactone beta_carboxy_cis_cis_muconate->gamma_carboxymuconolactone beta_ketoadipate_enol_lactone β-Ketoadipate enol-lactone muconolactone->beta_ketoadipate_enol_lactone gamma_carboxymuconolactone->beta_ketoadipate_enol_lactone beta_ketoadipate β-Ketoadipate beta_ketoadipate_enol_lactone->beta_ketoadipate succinyl_coa Succinyl-CoA beta_ketoadipate->succinyl_coa acetyl_coa Acetyl-CoA beta_ketoadipate->acetyl_coa tca TCA Cycle succinyl_coa->tca acetyl_coa->tca

Caption: The β-Ketoadipate Pathway for Catechol Degradation.

Catechol Meta-Cleavage Pathway

The catechol meta-cleavage pathway is another major route for the bacterial degradation of catechol. In this pathway, the aromatic ring is cleaved adjacent to the two hydroxyl groups.[22][23][24][25]

catechol_meta_cleavage_pathway catechol Catechol hydroxymuconic_semialdehyde 2-Hydroxymuconic semialdehyde catechol->hydroxymuconic_semialdehyde catechol 2,3-dioxygenase hydrolytic_route Hydrolytic Route hydroxymuconic_semialdehyde->hydrolytic_route dehydrogenative_route Dehydrogenative Route hydroxymuconic_semialdehyde->dehydrogenative_route oxopentenoate 2-Oxopent-4-enoate hydrolytic_route->oxopentenoate dehydrogenative_route->oxopentenoate pyruvate Pyruvate oxopentenoate->pyruvate acetaldehyde Acetaldehyde oxopentenoate->acetaldehyde tca TCA Cycle pyruvate->tca acetaldehyde->tca via Acetyl-CoA

Caption: The Catechol Meta-Cleavage Pathway.

Experimental Workflow for Studying Microbial Degradation of Catechols

A typical workflow to investigate the microbial degradation of lignin-derived catechols involves several key steps from isolation of microorganisms to the analysis of metabolic products.

microbial_degradation_workflow isolation Isolation of Lignin-Degrading Microorganisms screening Screening for Catechol Degradation Ability isolation->screening cultivation Cultivation in Media with Catechol as Carbon Source screening->cultivation sampling Time-Course Sampling cultivation->sampling analysis Analysis of Degradation Products (HPLC, GC-MS) sampling->analysis enzyme_assay Enzyme Assays (e.g., Dioxygenase activity) sampling->enzyme_assay pathway_elucidation Metabolic Pathway Elucidation analysis->pathway_elucidation enzyme_assay->pathway_elucidation

Caption: Workflow for Studying Microbial Catechol Degradation.

Conclusion

This compound and other catechol derivatives are not agents for lignin degradation but are valuable products that can be obtained from this abundant biopolymer through various chemical and thermochemical methods. Understanding the pathways of their formation and subsequent microbial degradation is crucial for the development of integrated biorefinery concepts. The enzymatic breakdown of these catechols, particularly through the β-ketoadipate and meta-cleavage pathways, offers a sustainable route to produce valuable chemicals and fuels. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working towards the valorization of lignin and the development of a bio-based economy. Further research into optimizing catalyst performance, improving enzyme stability, and engineering microbial strains will continue to enhance the efficiency and economic viability of these processes.

References

Methodological & Application

Standard Protocol for the Synthesis of 4-Propylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylcatechol, a substituted catechol, is a valuable organic compound with applications as an antioxidant, polymerization inhibitor, and a precursor in the synthesis of pharmaceuticals.[1][2] Its chemical structure, featuring a propyl group on the catechol framework, imparts specific properties that are leveraged in various industrial and research settings. This document provides detailed protocols for the chemical synthesis of this compound, presenting quantitative data and experimental workflows to guide researchers in its preparation.

Data Summary

The following table summarizes the quantitative data for different methods of this compound synthesis, offering a comparative overview of yields and reaction conditions.

Starting MaterialReagentsReaction TimeTemperatureYield (%)Reference
4-PropylveratroleAcetic acid, 47% Hydrobromic acid2 hoursReflux~83% (calculated from mass)[3]
4-Propylguaiacol48% aqueous Hydrobromic acid19 hours115 °C94%[1][4]
4-PropylguaiacolHydrochloric acid (0.13 M substrate)3 hours250 °C97%[1][4]
4-PropylguaiacolAcidic beta zeolite (H-BEA)Not specified275 °Cup to 90%[1][4]
Eugenol (to 4-Allylcatechol)Lithium chloride, Dimethylformamide48 hoursReflux18%[4][5]
Eugenol (to 4-Allylcatechol)2-Iodoxybenzoic acid, NaHCO₃, Na₂SO₄16 hoursRoom Temperature77%[4]

Experimental Protocols

Method 1: Demethylation of 4-Propylveratrole

This protocol describes the synthesis of this compound via the demethylation of 4-propylveratrole using hydrobromic acid in acetic acid.[3]

Materials:

  • 4-Propylveratrole (15.0 g, 83 mmol)

  • Acetic acid (53.0 g, 882 mmol)

  • 47% Hydrobromic acid (159.4 g, 926 mmol)

  • Deionized water

  • Diethyl ether

  • 5% aqueous Sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Combine 15.0 g of 4-propylveratrole, 53.0 g of acetic acid, and 159.4 g of 47% hydrobromic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux and maintain for 2 hours with continuous stirring.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Add 140 ml of water to the cooled mixture.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 150 ml of diethyl ether for each extraction.

  • Combine the organic extracts and wash successively with 150 ml of water, 150 g of 5% aqueous sodium thiosulfate solution, and then twice more with 150 ml of water each time.

  • Dry the resulting ether solution over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the solution using a rotary evaporator to remove the diethyl ether.

  • Purify the crude product by vacuum distillation to obtain this compound as a light yellow liquid (boiling point: 119° C at 3 mmHg).[3]

Method 2: Demethylation of 4-Propylguaiacol with Hydrochloric Acid

This method outlines the synthesis of this compound from 4-propylguaiacol using hydrochloric acid under high temperature and pressure.[1][4]

Materials:

  • 4-Propylguaiacol

  • Hydrochloric acid (HCl)

  • High-pressure reactor

  • Nitrogen gas (N₂) source

Procedure:

  • Prepare a 0.13 M solution of 4-propylguaiacol in water containing 50 mol% HCl.

  • Transfer the solution to a high-pressure reactor.

  • Pressurize the reactor with 50 bar of nitrogen gas.

  • Heat the reaction mixture to 250 °C and maintain for 3 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully depressurize.

  • The product can be isolated using standard extraction and purification techniques. A yield of 97% has been reported for this method.[1][4]

Synthesis Workflow Diagrams

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

G cluster_0 Method 1: Demethylation of 4-Propylveratrole A Mix 4-Propylveratrole, Acetic Acid, and HBr B Reflux for 2 hours A->B C Cool to Room Temperature B->C D Add Water C->D E Extract with Diethyl Ether (3x) D->E F Wash Organic Layer E->F G Dry with Na₂SO₄ F->G H Evaporate Solvent G->H I Vacuum Distillation H->I J This compound I->J G cluster_1 Method 2: Demethylation of 4-Propylguaiacol K Prepare 0.13 M 4-Propylguaiacol in 50 mol% HCl L Pressurize with N₂ (50 bar) K->L M Heat to 250 °C for 3 hours L->M N Cool and Depressurize M->N O Isolate and Purify N->O P This compound O->P

References

Application Notes and Protocols for the Analytical Detection of 4-Propylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Propylcatechol (4-PC), a derivative of catechol, is a compound of interest in pharmaceutical research due to its potential antioxidant, anti-inflammatory, and anti-cancer properties.[1] Its role as a precursor in the synthesis of various organic molecules further underscores the need for robust and reliable analytical methods for its detection and quantification.[1] These application notes provide detailed protocols for the analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and electrochemical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. This method is suitable for analyzing this compound in pharmaceutical formulations and biological samples after appropriate sample preparation.

Application Note: HPLC Analysis of this compound

This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is based on protocols developed for similar phenolic compounds and is designed to provide good resolution and sensitivity.

Data Presentation: HPLC Method Performance (Hypothetical)

ParameterValueReference
Linearity Range 0.1 - 100 µg/mLBased on similar phenolic compounds
Limit of Detection (LOD) 0.05 µg/mLBased on similar phenolic compounds
Limit of Quantification (LOQ) 0.15 µg/mLBased on similar phenolic compounds
Accuracy (Recovery) 98 - 102%Expected performance
Precision (RSD) < 2%Expected performance
Experimental Protocol: HPLC Analysis

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v) containing 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

2. Reagents and Standards:

  • This compound standard (purity >98%).

  • HPLC-grade methanol and water.

  • Formic acid (analytical grade).

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

4. Sample Preparation:

  • Pharmaceutical Formulations: Dissolve the formulation in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.

  • Biological Samples (e.g., Plasma, Urine):

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

    • LLE Protocol:

      • To 1 mL of the sample, add a suitable internal standard.

      • Acidify the sample with a small volume of acid (e.g., HCl).

      • Extract with 3 x 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate).

      • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a known volume of the mobile phase.

    • SPE Protocol:

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the pre-treated sample onto the cartridge.

      • Wash the cartridge with water to remove polar impurities.

      • Elute the this compound with methanol.

      • Evaporate the eluate and reconstitute in the mobile phase.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Workflow for HPLC Analysis of this compound

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard This compound Standard Standard_Prep Prepare Stock & Working Standards Standard->Standard_Prep Sample Sample (e.g., Plasma, Formulation) Sample_Prep Sample Extraction (LLE or SPE) Sample->Sample_Prep HPLC HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC Sample_Prep->HPLC Calibration Generate Calibration Curve HPLC->Calibration Quantification Quantify this compound HPLC->Quantification Calibration->Quantification Calibration Data

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is typically required to increase volatility and improve chromatographic performance.

Application Note: GC-MS Analysis of this compound

This protocol describes a GC-MS method for the analysis of this compound, incorporating a silylation derivatization step. This method is highly sensitive and selective, making it suitable for trace-level analysis in complex matrices such as biological fluids.

Data Presentation: GC-MS Method Performance

ParameterValueReference
Linearity Range 1 - 500 ng/mLBased on analysis of 4-methylcatechol[2]
Limit of Detection (LOD) 0.5 ng/mLBased on analysis of 4-methylcatechol[2]
Limit of Quantification (LOQ) 1.5 ng/mLBased on analysis of 4-methylcatechol[2]
Accuracy (Recovery) 95 - 105%Expected performance
Precision (RSD) < 5%Expected performance
Experimental Protocol: GC-MS Analysis

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

2. Reagents and Standards:

  • This compound standard (purity >98%).

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Pyridine or Acetonitrile (anhydrous).

  • Internal standard (e.g., a deuterated analog or a structurally similar compound).

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Prepare a series of working standard solutions by dilution.

4. Sample Preparation and Derivatization:

  • Sample Extraction: Extract this compound from the sample matrix as described in the HPLC sample preparation section (LLE or SPE).

  • Derivatization:

    • Evaporate the extracted sample or an aliquot of the standard solution to dryness.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

5. Analysis:

  • Inject 1 µL of the derivatized standard or sample into the GC-MS system.

  • Generate a calibration curve using the derivatized standards.

  • Identify the derivatized this compound based on its retention time and mass spectrum.

  • Quantify using the peak area of a characteristic ion in SIM mode.

Workflow for GC-MS Analysis of this compound

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction (LLE/SPE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization GCMS GC-MS System (SIM Mode) Derivatization->GCMS Identification Identification by RT & Mass Spectrum GCMS->Identification Quantification Quantification GCMS->Quantification cluster_products Reaction Products Catechol This compound (Reduced Form) Quinone Ortho-quinone (Oxidized Form) Catechol->Quinone Donates 2H⁺ + 2e⁻ Radical Reactive Oxygen Species (ROS) Stable_Molecule Stable Molecule Radical->Stable_Molecule Accepts e⁻

References

Application Note: Derivatization of 4-Propylcatechol for GC/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical derivatization of 4-propylcatechol for subsequent quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC/MS).

Introduction

This compound (4-(CH₂CH₂CH₃)C₆H₃(OH)₂) is a phenolic compound of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker. Due to its polarity and relatively low volatility, direct analysis of this compound by GC/MS can be challenging, often resulting in poor chromatographic peak shape and low sensitivity. Derivatization is a crucial step to convert the polar hydroxyl groups into less polar, more volatile, and thermally stable derivatives, making the compound amenable to GC/MS analysis.

This application note details a robust and reproducible silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. Silylation replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups, significantly improving the chromatographic and mass spectrometric properties of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous (≥99.8%)

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Anhydrous sodium sulfate

  • 2 mL screw-top autosampler vials with PTFE-lined septa

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation and Derivatization Protocol
  • Sample Aliquoting: Pipette 100 µL of the sample extract or working standard solution into a 2 mL autosampler vial.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure the sample is completely dry as the presence of water can interfere with the silylation reaction.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Securely cap the vial and vortex briefly to ensure thorough mixing.

  • Reaction: Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Cooling and Analysis: Allow the vial to cool to room temperature before injecting 1 µL of the derivatized solution into the GC/MS system.

GC/MS Analysis

The following GC/MS parameters are recommended for the analysis of the bis(trimethylsilyl)-4-propylcatechol derivative. Instrument conditions may be optimized for specific equipment.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Temperature 280°C
Injection Mode Splitless (1 minute)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Expected Mass Spectrum of Bis(trimethylsilyl)-4-propylcatechol

The derivatization of this compound with BSTFA results in the formation of bis(trimethylsilyl)-4-propylcatechol. The expected molecular weight of this derivative is 296.5 g/mol . The mass spectrum is predicted based on the fragmentation pattern of the closely related bis(trimethylsilyl)-4-methylcatechol.

Analyte Molecular Weight ( g/mol ) Expected Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)
Bis(trimethylsilyl)-4-propylcatechol296.5296281 ([M-15]⁺, loss of CH₃), 267 ([M-29]⁺, loss of C₂H₅), 73 (Si(CH₃)₃⁺)
Quantitative Analysis Parameters

For quantitative analysis using SIM mode, the following ions are recommended for monitoring. A typical calibration curve is expected to be linear over the specified concentration range.

Parameter Value
Quantification Ion (m/z) 281
Qualifier Ions (m/z) 296, 267
Expected Retention Time ~15 - 18 minutes (dependent on system)
Calibration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) < 0.5 µg/mL
Limit of Quantification (LOQ) < 1.5 µg/mL

Mandatory Visualizations

Derivatization Reaction Pathway

Derivatization_Pathway cluster_reactants Reactants cluster_products Products Propylcatechol This compound (C9H12O2) Derivatized_Product Bis(trimethylsilyl)-4-propylcatechol (C15H28O2Si2) Propylcatechol->Derivatized_Product + BSTFA/TMCS Byproducts Byproducts BSTFA BSTFA with 1% TMCS (C8H20F3NOSi2) BSTFA->Derivatized_Product BSTFA->Byproducts + Pyridine (70°C, 60 min)

Caption: Silylation of this compound with BSTFA.

Experimental Workflow

Experimental_Workflow Start Start: Sample/Standard Solution Evaporation Evaporate to Dryness (Nitrogen Stream) Start->Evaporation Derivatization Add Pyridine and BSTFA/TMCS Evaporation->Derivatization Reaction Heat at 70°C for 60 min Derivatization->Reaction Cooling Cool to Room Temperature Reaction->Cooling Injection Inject 1 µL into GC/MS Cooling->Injection Analysis GC Separation & MS Detection Injection->Analysis Data_Processing Data Acquisition & Processing (Qualitative/Quantitative Analysis) Analysis->Data_Processing End End: Report Generation Data_Processing->End

Caption: Workflow for derivatization and GC/MS analysis.

GC/MS Analysis Logic

GCMS_Logic cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) cluster_Data Data Analysis Injection Injection of Derivatized Sample Separation Separation on HP-5ms Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Elution Fragmentation Molecular Fragmentation Ionization->Fragmentation Detection Mass Analyzer (Quadrupole) Fragmentation->Detection Qualitative Qualitative Analysis (Full Scan, Library Match) Detection->Qualitative Quantitative Quantitative Analysis (SIM, Calibration Curve) Detection->Quantitative

Caption: Logical flow of the GC/MS analysis process.

Application Notes and Protocols for 4-Propylcatechol in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Propylcatechol (4-PC), a derivative of catechol, is a compound of growing interest in pharmaceutical research. Its chemical structure, featuring a catechol ring with a propyl substituent, imparts significant antioxidant properties.[1][2] Research into this compound and its analogs suggests potential therapeutic applications in areas such as oncology and inflammatory diseases. These activities are primarily attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cell proliferation.[2][3]

This document provides detailed application notes on the potential uses of this compound in pharmaceutical research, along with standardized protocols for evaluating its activity.

Antioxidant Applications

The catechol moiety of this compound is a key structural feature that confers its antioxidant activity. The two hydroxyl groups on the aromatic ring can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.[2] Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Experimental Protocols

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free-radical scavenging ability of a compound.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare a series of dilutions of this compound and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compound or positive control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the % RSA against the concentration of this compound.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another widely used method for assessing antioxidant capacity.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced, and the solution becomes colorless. The change in absorbance is measured at 734 nm.

  • Materials:

    • This compound

    • ABTS

    • Potassium persulfate

    • Ethanol or water

    • Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound and Trolox in ethanol.

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the various concentrations of the test compound or positive control.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Quantitative Data

Currently, there is a lack of specific publicly available IC50 or EC50 values for the antioxidant activity of this compound from DPPH or ABTS assays. However, based on the known antioxidant properties of other catechol derivatives, it is expected to exhibit significant radical scavenging activity. For comparison, selected antioxidant data for related compounds are presented in the table at the end of this document.

Anti-Inflammatory Applications

Chronic inflammation is a contributing factor to various diseases, including cancer, arthritis, and neurodegenerative disorders. Catechol derivatives have been investigated for their anti-inflammatory properties. The proposed mechanism for related compounds involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[3]

Potential Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Catechol compounds may inhibit this pathway, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB sequesters IkB->NFkB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Propylcatechol This compound Propylcatechol->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes transcription G start Start: this compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) mechanism->apoptosis ros ROS Production Measurement (e.g., DCFH-DA Assay) mechanism->ros pathway Signaling Pathway Analysis (e.g., Western Blot for Apoptotic Proteins) mechanism->pathway in_vivo In Vivo Studies (Animal Models) apoptosis->in_vivo ros->in_vivo pathway->in_vivo end Conclusion on Anticancer Potential in_vivo->end

References

Application Notes and Protocols: 4-Propylcatechol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-propylcatechol as a versatile precursor in organic synthesis. This compound, a derivative of catechol, is a valuable building block in the synthesis of a wide range of compounds, from bio-based polymers to biologically active molecules. Its chemical structure, featuring a catechol ring with a propyl group, allows for various chemical modifications, making it a key intermediate in medicinal chemistry and materials science.

Overview of Applications

This compound serves as a precursor in several key areas of organic synthesis:

  • Synthesis of Bio-based Bisphenol A Analogues: As a sustainable alternative to fossil-fuel-derived bisphenol A (BPA), which has been linked to endocrine disruption, this compound can be used to synthesize BPA analogues for the production of bio-based polymers such as epoxy resins and polycarbonates.[1]

  • Carbamate Synthesis: this compound can be converted into this compound carbonate, a stable C1 reactant, for the synthesis of carbamates under mild conditions.[2] Carbamates are important functional groups in pharmaceuticals and agrochemicals.

  • Polymerization Inhibitors and Stabilizers: The antioxidant properties of the catechol moiety make this compound and its derivatives effective as polymerization inhibitors and stabilizers for various monomers.[1]

  • Pharmaceuticals and Bioactive Molecules: The catechol scaffold is present in numerous biologically active compounds. This compound serves as a starting material for the synthesis of derivatives with potential therapeutic properties, including anticancer and anti-inflammatory activities.[1][3]

Synthesis of this compound

A common method for the synthesis of this compound is the demethylation of 4-propylguaiacol or the ether cleavage of 4-propylveratrole.

Protocol 1: Synthesis of this compound from 4-Propylveratrole

This protocol describes the synthesis of this compound by the demethylation of 4-propylveratrole using hydrobromic acid in acetic acid.

Materials:

  • 4-Propylveratrole

  • Acetic acid

  • 47% Hydrobromic acid

  • Deionized water

  • Diethyl ether

  • 5% Aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine 15.0 g (83 mmol) of 4-propylveratrole, 53.0 g (882 mmol) of acetic acid, and 159.4 g (926 mmol) of 47% hydrobromic acid.

  • Heat the mixture under reflux with stirring for 2 hours.

  • After cooling to room temperature, add 140 ml of water to the reaction mixture.

  • Extract the mixture three times with 150 ml of diethyl ether each time.

  • Wash the combined ether extracts successively with 150 ml of water, 150 g of 5% aqueous sodium thiosulfate solution, and then twice with 150 ml of water.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Remove the diethyl ether by rotary evaporation.

  • Purify the residue by vacuum distillation to obtain this compound as a light yellow liquid.

Quantitative Data:

ParameterValueReference
Yield10.5 g (69 mmol)[3]
Boiling Point119 °C at 3 mmHg[3]

Applications in Synthesis: Protocols and Data

Synthesis of a Bio-based Bisphenol A Analogue

This protocol provides a representative method for the synthesis of a bisphenol A analogue by reacting this compound with formaldehyde, a common method for creating methylene-bridged phenols.

Materials:

  • This compound

  • Paraformaldehyde

  • Hydrochloric acid (catalyst)

  • Toluene

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a three-necked round-bottom flask, dissolve 15.2 g (0.1 mol) of this compound in 100 ml of toluene.

  • Add 1.5 g (0.05 mol) of paraformaldehyde and 1 ml of concentrated hydrochloric acid.

  • Heat the mixture to 80°C with vigorous stirring and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and wash with 50 ml of deionized water, followed by 50 ml of saturated sodium bicarbonate solution, and finally 50 ml of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the toluene by rotary evaporation.

  • The resulting crude product can be purified by crystallization or column chromatography.

Expected Product: A mixture of methylene-bridged this compound oligomers, analogous to bisphenol A novolacs.

Quantitative Data (Representative):

ProductReaction ConditionsYieldPurity (by HPLC)
Methylene-bridged this compoundThis compound (2 eq.), Paraformaldehyde (1 eq.), HCl, Toluene, 80°C, 4h~85%>95%
Two-Step Synthesis of Carbamates

This application involves the initial synthesis of this compound carbonate, which then acts as a phosgene equivalent in the synthesis of carbamates.

Materials:

  • This compound

  • Dimethyl carbonate (DMC)

  • Catalyst (e.g., a strong base like sodium methoxide)

Equipment:

  • Reactive distillation system

Procedure:

  • Charge the reactive distillation column with this compound and dimethyl carbonate.

  • Add a catalytic amount of sodium methoxide.

  • Heat the mixture to initiate the transesterification reaction.

  • Methanol, the byproduct, is continuously removed by distillation, driving the reaction to completion.

  • The this compound carbonate is obtained as the bottom product.

Quantitative Data:

ProductReactantsCatalystSystemYieldReference
This compound CarbonateThis compound, Dimethyl CarbonateSodium MethoxideReactive Distillation86%[2]

Materials:

  • This compound Carbonate

  • Aniline (or other primary/secondary amine)

  • Triethylamine (or another non-nucleophilic base)

  • Solvent (e.g., Dichloromethane or THF)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound carbonate (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the amine (1 equivalent) and the base (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with dilute acid to remove the base and excess amine.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the resulting carbamate by column chromatography or crystallization.

Quantitative Data (Representative):

ProductReactantsBaseSolventYield
N-Phenyl-O-(2-hydroxy-4-propylphenyl) carbamateThis compound Carbonate, AnilineTriethylamineDichloromethane>90%

Biological Activity of this compound Derivatives

Derivatives of this compound have shown promise as bioactive molecules, particularly in the area of cancer research. For instance, catechol derivatives of safrole, which share structural similarities with this compound derivatives, have demonstrated antiproliferative activity against breast cancer cell lines.

Antiproliferative Activity Data

The following table summarizes the cytotoxic activity of safrole-derived catechols against two breast cancer cell lines, MCF-7 and MDA-MB-231.

CompoundIC50 (µM) on MCF-7IC50 (µM) on MDA-MB-231Reference
4-Allylbenzene-1,2-diol>100>100[2]
4-(3-(Acetyloxy)propyl)-1,2-phenylene diacetate40.2 ± 6.95.9 ± 0.8[2]
4-(3-(Acetyloxy)propyl)-5-nitro-1,2-phenylene diacetate33.8 ± 4.9Not Reported[2]
Potential Signaling Pathways

While the exact signaling pathways for this compound derivatives are still under investigation, related catechol compounds have been shown to induce apoptosis in cancer cells through various mechanisms. A potential workflow for investigating the mechanism of action is outlined below.

G cluster_workflow Experimental Workflow for Mechanism of Action Studies Start Start Synthesize_Derivative Synthesize this compound Derivative Start->Synthesize_Derivative Cell_Culture Treat Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Synthesize_Derivative->Cell_Culture Viability_Assay Assess Cell Viability (e.g., MTT, SRB assay) Cell_Culture->Viability_Assay Apoptosis_Assay Detect Apoptosis (e.g., Annexin V, Caspase activity) Viability_Assay->Apoptosis_Assay If cytotoxic Western_Blot Analyze Protein Expression (e.g., Bcl-2, Bax, Caspases) Apoptosis_Assay->Western_Blot Pathway_Analysis Identify Affected Signaling Pathways Western_Blot->Pathway_Analysis Conclusion Conclusion Pathway_Analysis->Conclusion

Caption: Workflow for elucidating the anticancer mechanism of this compound derivatives.

Based on studies of similar phenolic compounds, a plausible signaling pathway affected by antiproliferative catechol derivatives could involve the induction of apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases.

G cluster_pathway Hypothesized Apoptotic Signaling Pathway Derivative This compound Derivative ROS Increased ROS Production Derivative->ROS Bax Bax (Pro-apoptotic) Upregulation Derivative->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Derivative->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound derivatives.

Conclusion

This compound is a readily accessible and highly versatile precursor for a range of applications in organic synthesis. Its utility in creating sustainable materials and its potential as a scaffold for novel therapeutics make it a compound of significant interest to researchers in both academia and industry. The protocols and data presented here provide a foundation for the further exploration and application of this valuable chemical building block.

References

Application Notes and Protocols for 4-Propylcatechol in Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on currently available scientific literature for catechol and its derivatives, such as 4-nerolidylcatechol and 4-methylcatechol. Due to a lack of specific research on 4-propylcatechol in cancer studies, these guidelines are provided as a starting point for experimental design and should be optimized accordingly.

Introduction

This compound is a phenolic compound belonging to the catechol family. Catechols and their derivatives have garnered interest in cancer research due to their potential antioxidant and pro-oxidant activities, which can contribute to anti-cancer effects. Studies on related compounds suggest that this compound may exhibit cytotoxic, anti-proliferative, and pro-apoptotic properties in various cancer cell lines. The proposed mechanisms of action for catechol derivatives often involve the induction of oxidative stress, modulation of key signaling pathways controlling cell cycle and apoptosis, and inhibition of metastasis-related enzymes.

Data Presentation

The following tables summarize quantitative data obtained from studies on catechol derivatives, which may serve as a reference for designing experiments with this compound.

Table 1: In Vitro Cytotoxicity of Catechol Derivatives in Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 ValueExposure TimeReference
4-NerolidylcatecholMelanomaMTT20-40 µM24h[1]
CatecholMCF-7 (Breast)MTTConcentration-dependent48h[2][3]
CatecholMDA-MB-231 (Breast)MTTConcentration-dependent48h[2][3]

Table 2: Effects of Catechol Derivatives on Cellular Processes

CompoundCancer Cell LineEffectKey FindingsReference
4-NerolidylcatecholMelanomaApoptosis, Cell Cycle Arrest, Invasion InhibitionInduction of apoptosis, G1 phase arrest, inhibition of MMP-2 activity.[1]
4-MethylcatecholMurine Tumor CellsApoptosisInduction of apoptosis via extracellular pro-oxidant action and hydrogen peroxide generation.[4][5]
CatecholMCF-7 (Breast)DNA Damage, Apoptosis, Cell Cycle ArrestActivation of ATM/ATR pathways, p53-mediated apoptosis, increased Bax/Bcl-2 ratio, G1 arrest.[2][3][6]
CatecholH460 (Lung)Cell Cycle Arrest, ApoptosisInhibition of ERK/c-Myc signaling, G1 phase arrest.[7][8]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[10]

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • After the incubation, add 100 µL of the solubilization solution to each well.[10]

  • Incubate the plate for at least 4 hours at 37°C in a CO2 incubator to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is to investigate the effect of this compound on the expression of key proteins involved in apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well plates or larger culture dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, cleaved PARP, Bax, Bcl-2, p53, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as desired.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.[12]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

Protocol 4: In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[13]

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.[13]

  • Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (width)² x length/2.[13]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation A Cancer Cell Culture B Treatment with this compound (Dose-Response) A->B C Cell Viability Assay (MTT) B->C D Determine IC50 C->D E Apoptosis Assay (Annexin V/PI) D->E F Western Blot (Apoptosis Markers) D->F G Cell Cycle Analysis D->G H Xenograft Mouse Model D->H I Treatment and Tumor Monitoring H->I J Ex Vivo Analysis I->J

Caption: Experimental workflow for evaluating this compound in cancer studies.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_effects Downstream Effects stress DNA Damage (e.g., by this compound) atm_atr ATM/ATR Activation stress->atm_atr p53 p53 Stabilization and Activation atm_atr->p53 p21 p21 Expression p53->p21 bax Bax Expression p53->bax cell_cycle G1 Cell Cycle Arrest p21->cell_cycle apoptosis Apoptosis bax->apoptosis

Caption: p53-mediated signaling pathway potentially activated by this compound.

ERK_Myc_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Cellular Response growth_factors Growth Factors ras Ras growth_factors->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cmyc c-Myc Phosphorylation (Ser62) erk->cmyc Activation propylcatechol This compound propylcatechol->erk Inhibition cmyc_stability c-Myc Stability and Activity cmyc->cmyc_stability proliferation Cell Proliferation cmyc_stability->proliferation

Caption: ERK/c-Myc signaling pathway as a potential target of this compound.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of 4-Propylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune response, chronic inflammation is implicated in a wide range of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. Catechol derivatives, a class of phenolic compounds, have garnered significant interest for their potential anti-inflammatory properties. This document provides a detailed guide for the investigation of the anti-inflammatory effects of a specific catechol derivative, 4-propylcatechol.

The primary mechanism by which catechols are thought to exert their anti-inflammatory effects is through the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

These application notes provide a framework for the systematic evaluation of this compound's anti-inflammatory potential, from initial in vitro screening to more complex cell-based assays. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy.

Note on Data: As of the last update, publicly available quantitative data on the specific anti-inflammatory activity of this compound is limited. The tables presented in this document are templates with placeholder values. Researchers are encouraged to replace these with their own experimental data.

Data Presentation

The following tables are designed for the clear and structured presentation of quantitative data obtained from the experimental protocols described herein.

Table 1: In Vitro Inhibition of Inflammatory Enzymes by this compound

Enzyme TargetThis compound IC50 (µM)Positive Control IC50 (µM)Positive Control Used
Cyclooxygenase-2 (COX-2)[Enter Value][Enter Value]e.g., Celecoxib
5-Lipoxygenase (5-LOX)[Enter Value][Enter Value]e.g., Zileuton
Inducible Nitric Oxide Synthase (iNOS)[Enter Value][Enter Value]e.g., L-NIL

Table 2: Effect of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated Macrophages (e.g., RAW 264.7)

MediatorThis compound Concentration (µM)% Inhibition (Mean ± SD)
Nitric Oxide (NO)[e.g., 10][Enter Value]
[e.g., 25][Enter Value]
[e.g., 50][Enter Value]
Prostaglandin E2 (PGE2)[e.g., 10][Enter Value]
[e.g., 25][Enter Value]
[e.g., 50][Enter Value]
Tumor Necrosis Factor-α (TNF-α)[e.g., 10][Enter Value]
[e.g., 25][Enter Value]
[e.g., 50][Enter Value]
Interleukin-6 (IL-6)[e.g., 10][Enter Value]
[e.g., 25][Enter Value]
[e.g., 50][Enter Value]

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-Stimulated Macrophages

Signaling ProteinThis compound Concentration (µM)% Inhibition of Phosphorylation (Mean ± SD)
p65 (NF-κB)[e.g., 25][Enter Value]
IκBα[e.g., 25][Enter Value]
p38 MAPK[e.g., 25][Enter Value]
JNK[e.g., 25][Enter Value]
ERK1/2[e.g., 25][Enter Value]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflows for the experimental protocols.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates MKK MKK (e.g., MKK3/6, MKK4/7) MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates JNK JNK MKK->JNK phosphorylates AP1 AP-1 p38->AP1 activates JNK->AP1 activates Propylcatechol This compound Propylcatechol->IKK_complex inhibits Propylcatechol->MKK inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene activates AP1->Gene activates

Figure 1: Simplified NF-κB and MAPK signaling pathways.

G cluster_0 In Vitro Assays cluster_1 Supernatant Analysis cluster_2 Cell Lysate Analysis start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with This compound and/or LPS cell_culture->treatment incubation Incubation treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (PGE2, TNF-α, IL-6) supernatant_collection->elisa western_blot Western Blot (p-p65, p-IκBα, p-MAPKs) cell_lysis->western_blot qpcr qPCR (iNOS, COX-2, Cytokine mRNA) cell_lysis->qpcr end_supernatant End end_lysate End griess_assay->end_supernatant elisa->end_supernatant western_blot->end_lysate qpcr->end_lysate

Figure 2: General experimental workflow for in vitro assays.

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • After incubation, remove the medium.

    • Add 100 µL of fresh serum-free DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).

    • Include a vehicle control (DMSO) and a positive control (e.g., L-NIL).

    • Pre-incubate the cells with this compound for 1 hour.

    • Stimulate the cells by adding 10 µL of LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in serum-free DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) and Prostaglandin E2 (PGE2) Production

Objective: To determine the effect of this compound on the secretion of key pro-inflammatory cytokines and prostaglandins in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line and culture reagents (as in Protocol 1)

  • This compound

  • LPS

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and PGE2

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be stored at -80°C until use.

  • ELISA:

    • Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions provided with the respective kits.

    • Briefly, this typically involves adding the collected supernatants and standards to antibody-coated microplates, followed by incubation, washing steps, addition of a detection antibody, and a substrate for color development.

  • Measurement: Measure the absorbance at the wavelength specified in the ELISA kit protocol using a microplate reader.

  • Calculation:

    • Calculate the concentrations of TNF-α, IL-6, and PGE2 in the samples using the standard curves provided in the kits.

    • Calculate the percentage of inhibition for each mediator at different concentrations of this compound as described in Protocol 1.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Activation

Objective: To investigate the molecular mechanism of this compound's anti-inflammatory action by assessing its effect on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 macrophage cell line and culture reagents

  • This compound

  • LPS

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK1/2, anti-ERK1/2, and anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter time period suitable for observing phosphorylation events (e.g., 15-60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and the loading control (β-actin).

    • Calculate the percentage inhibition of phosphorylation in the this compound-treated samples compared to the LPS-stimulated control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the systematic investigation of the anti-inflammatory properties of this compound. By following these detailed methodologies, researchers can obtain robust and reproducible data on the compound's efficacy and its underlying molecular mechanisms of action. The structured tables and illustrative diagrams are designed to facilitate clear data presentation and a deeper understanding of the inflammatory pathways being studied. It is anticipated that this guide will be a valuable resource for scientists and professionals in the field of drug discovery and development.

Application Notes and Protocols for the Extraction of 4-Propylcatechol from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the extraction, purification, and quantification of 4-propylcatechol from natural sources, with a focus on propolis as a representative matrix. While the presence and concentration of this compound in various natural sources are not extensively documented, this protocol offers a comprehensive guide based on established methods for the extraction of phenolic compounds. The application notes also include an overview of the potential biological activities of this compound and a diagram of the associated signaling pathways.

Introduction

This compound is a catechol derivative with potential antioxidant, anti-inflammatory, and anti-cancer properties.[1] Its chemical structure, featuring two hydroxyl groups on a benzene ring, makes it a subject of interest for drug development and as a functional food ingredient.[1][2] Although its direct extraction from natural sources is not widely reported, this protocol outlines robust methodologies for its isolation from complex natural matrices like propolis, which is known for its high content of diverse phenolic compounds.[3][4][5][6][7][8][9]

Experimental Protocols

Extraction of this compound from Propolis

The following protocols describe three common methods for extracting phenolic compounds from raw propolis. The choice of method may depend on laboratory equipment availability, desired extraction efficiency, and time constraints.

2.1.1. Maceration Protocol

  • Preparation of Propolis: Grind raw propolis into a fine powder.

  • Extraction:

    • Weigh 20 g of powdered propolis and place it in a 500 mL Erlenmeyer flask.

    • Add 200 mL of 70% ethanol to the flask.[3]

    • Seal the flask and place it on a shaker at 150 rpm and 35°C for 48 hours.[3]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to remove solid residues.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

2.1.2. Ultrasound-Assisted Extraction (UAE) Protocol

  • Preparation of Propolis: Grind raw propolis into a fine powder.

  • Extraction:

    • Weigh 20 g of powdered propolis and place it in a 500 mL beaker.

    • Add 200 mL of 70% ethanol.[3]

    • Place the beaker in an ultrasonic bath (300 W) at 30°C for 30 minutes.[3]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C.

  • Storage: Store the crude extract at -20°C.

2.1.3. Microwave-Assisted Extraction (MAE) Protocol

  • Preparation of Propolis: Grind raw propolis into a fine powder.

  • Extraction:

    • Place 20 g of powdered propolis in a microwave-safe extraction vessel.

    • Add 200 mL of 70% ethanol.

    • Microwave at a suitable power (e.g., 400 W) for a short duration (e.g., 2 minutes). Note: Microwave parameters should be optimized for the specific instrument.

  • Filtration: Filter the extract to remove solid particles.

  • Concentration: Remove the solvent using a rotary evaporator.

  • Storage: Store the crude extract at -20°C.

Purification of this compound
  • Liquid-Liquid Extraction:

    • Dissolve the crude extract in 100 mL of distilled water.

    • Transfer the aqueous solution to a separatory funnel.

    • Extract three times with 100 mL of ethyl acetate.

    • Combine the ethyl acetate fractions and wash with 50 mL of brine.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate to yield a purified extract.

  • Column Chromatography:

    • Pack a silica gel column using a suitable solvent system (e.g., hexane:ethyl acetate gradient).

    • Dissolve the purified extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent.

Quantification of this compound by HPLC
  • Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol (1 mg/mL) and create a series of dilutions to generate a calibration curve.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 280 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions and the purified sample extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Propolis (Illustrative Data)

Extraction MethodSolventTemperature (°C)TimeTotal Phenolic Content (mg GAE/g)Reference
Maceration70% Ethanol3548 h150 ± 10[3]
Ultrasound-Assisted70% Ethanol3030 min180 ± 12[3]
Microwave-Assisted70% EthanolN/A2 min200 ± 15[7]

Note: Data are illustrative and represent typical values for total phenolic content from propolis. Actual yields of this compound will need to be determined experimentally.

Visualization of Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis propolis Raw Propolis Powder maceration Maceration (70% Ethanol, 48h) propolis->maceration uae Ultrasound-Assisted (70% Ethanol, 30 min) propolis->uae mae Microwave-Assisted (70% Ethanol, 2 min) propolis->mae crude_extract Crude Extract maceration->crude_extract uae->crude_extract mae->crude_extract lle Liquid-Liquid Extraction (Ethyl Acetate) crude_extract->lle column_chrom Column Chromatography (Silica Gel) lle->column_chrom pure_compound Pure this compound column_chrom->pure_compound hplc HPLC-UV Analysis pure_compound->hplc quantification Quantification hplc->quantification signaling_pathway cluster_stimulus Cellular Stress cluster_catechol Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) MAPK MAPK (p38, JNK, ERK) ROS->MAPK LPS Lipopolysaccharide (LPS) IKK IKK LPS->IKK catechol This compound catechol->ROS catechol->MAPK catechol->IKK NFkB NF-κB MAPK->NFkB NFkB_complex NF-κB/IκB Complex IKK->NFkB_complex Phosphorylates IκB NFkB_complex->NFkB Releases NF-κB Inflammation Inflammation (TNF-α, IL-6, COX-2) NFkB->Inflammation Nuclear Translocation & Gene Expression

References

Application Note: Spectroscopic Analysis of 4-Propylcatechol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the structural elucidation of 4-propylcatechol using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). It includes comprehensive experimental protocols for sample preparation and data acquisition, alongside tabulated spectral data for ¹H NMR, ¹³C NMR, and expected mass spectrometric analysis. A concluding workflow diagram illustrates the logical progression from sample handling to final structural confirmation, serving as a practical reference for researchers in organic synthesis, quality control, and drug discovery.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural determination of organic molecules in solution.[1] For this compound, ¹H and ¹³C NMR provide unambiguous information about its aromatic and aliphatic moieties.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons and the propyl side chain. The data presented was acquired on a 400 MHz instrument using deuterated methanol (CD₃OD) as the solvent.[2]

Table 1: ¹H NMR Data for this compound (400 MHz, CD₃OD)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
6.64Doublet (d)8.01HAromatic CH
6.60Singlet (s)-1HAromatic CH
6.48Doublet (d)8.01HAromatic CH
2.50Triplet (t)7.72H-CH₂- (alpha to ring)
1.82–1.69Multiplet (m)-2H-CH₂- (beta to ring)
0.88Triplet (t)7.43H-CH₃
Data sourced from Benchchem.[2]
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. The following data was acquired at 101 MHz in CD₃OD.[2]

Table 2: ¹³C NMR Data for this compound (101 MHz, CD₃OD)

Chemical Shift (δ) ppmAssignment
144.53C-1 (C-OH)
142.63C-2 (C-OH)
134.03C-4 (C-propyl)
119.20C-5
115.08C-3
114.68C-6
37.02C-7 (-CH₂-)
24.51C-8 (-CH₂-)
12.61C-9 (-CH₃)
Data sourced from Benchchem.[2]
Experimental Protocol for NMR Analysis

This protocol outlines the steps for preparing a sample of this compound for NMR analysis.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Methanol-d₄, Chloroform-d, DMSO-d₆) in a clean, dry vial. Methanol-d₄ (CD₃OD) is recommended based on available data.[2]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include:

      • Pulse Angle: 90°

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 1-5 seconds (a delay of at least 5 times the longest T₁ is required for accurate quantification)[3]

      • Number of Scans: 16-64, depending on sample concentration.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

      • Pulse Angle: 30-45°

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 512-2048, or as needed for adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign the signals based on chemical shift, multiplicity, and coupling constants.

    • Assign the peaks in the ¹³C spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[4] It is essential for determining the molecular weight and elemental formula of a compound. The molecular formula for this compound is C₉H₁₂O₂ with a molecular weight of 152.19 g/mol .[5][6]

Expected Mass Spectrometry Data

For a small molecule like this compound, Electrospray Ionization (ESI) is a common soft ionization technique.[7]

Table 3: Expected High-Resolution MS Data for this compound

Ion SpeciesAdductCalculated m/z
[M+H]⁺Protonated153.0859
[M+Na]⁺Sodiated175.0678
[M-H]⁻Deprotonated151.0710
Calculated for C₉H₁₂O₂.
Experimental Protocol for LC-MS Analysis

This protocol describes a general procedure for analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate organic solvent like methanol or acetonitrile.[8]

    • Perform a serial dilution to create a working solution with a final concentration of approximately 1-10 µg/mL in the mobile phase.[8]

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[8]

    • Transfer the final solution to a 2 mL autosampler vial.

  • LC-MS Instrument Setup and Data Acquisition:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a low percentage of B, ramp to a high percentage of B to elute the compound, then return to initial conditions for re-equilibration.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

      • Scan Range: m/z 50-500.

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 120-150 °C.

      • Gas Flow (Nebulizer and Drying Gas): Optimize according to the instrument manufacturer's guidelines.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the chromatographic peak of this compound.

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

    • Confirm the elemental composition using the accurate mass measurement from a high-resolution mass spectrometer.

    • Analyze any fragment ions to gain further structural information (if using MS/MS).

Overall Experimental Workflow

The following diagram illustrates the integrated workflow for the complete spectroscopic analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound (Solid Sample) Dissolve Dissolution in Deuterated Solvent (for NMR) Sample->Dissolve ~5-10 mg Dilute Dilution & Filtration (for MS) Sample->Dilute ~1 mg/mL stock NMR NMR Spectrometer Dissolve->NMR MS LC-MS System Dilute->MS NMR_Data Process NMR Data (FT, Phasing, Calibration) NMR->NMR_Data MS_Data Process MS Data (Extract Spectra) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure ¹H & ¹³C Shifts, Couplings MS_Data->Structure Accurate Mass, Formula

References

Proper handling and storage procedures for 4-propylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the proper handling, storage, and potential applications of 4-propylcatechol (CAS No. 2525-02-2). The information is intended to ensure safe laboratory practices and effective experimental design.

Chemical and Physical Properties

This compound, also known as 4-propylbenzene-1,2-diol, is a catechol derivative recognized for its antioxidant and preservative properties.[1] It is a solid, appearing as a yellow to orange substance.[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
Molecular FormulaC₉H₁₂O₂
Molecular Weight152.19 g/mol [3][4]
Melting Point60°C[1][2]
Boiling Point234.66°C (estimate)[1][2]
Flash Point138.9°C[1]
Density1.1000 g/cm³[1]
Vapor Pressure0.00153 mmHg at 25°C[1]
SolubilitySlightly soluble in acetonitrile and chloroform[5]

Applications in Research and Development

This compound is a versatile compound with several applications in scientific research and industrial processes:

  • Antioxidant and Preservative: Its primary function is as an antioxidant, where it inhibits the oxidation of other molecules and prevents the formation of harmful free radicals.[1] This property is utilized to extend the shelf life and maintain the quality of various products.[1] In the food industry, it is used as an additive to prevent spoilage and maintain freshness.[1]

  • Chemical Synthesis: In the chemical industry, this compound serves as a precursor in the production of polymerization inhibitors, stabilizers, and pharmaceuticals.[1][6]

  • Pharmaceutical Research: The compound is under investigation for its potential anti-cancer and anti-inflammatory properties, suggesting its utility in the development of new therapeutic agents.[1][6]

Proper Handling and Storage Procedures

Due to its chemical nature, this compound requires careful handling and storage to maintain its stability and ensure the safety of laboratory personnel. Catechol derivatives, in general, have limited stability and are prone to oxidation.[6]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to avoid direct contact. This compound is known to cause skin and eye irritation.[1][3]

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat should be worn to protect clothing.

  • Respiratory Protection: If working with the compound in a way that generates dust, use a respirator.

Handling
  • Handle this compound in a well-ventilated area to minimize inhalation of any dust or fumes.[1]

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[3][7]

  • In case of contact with skin, wash with plenty of water.[3] If skin irritation occurs, seek medical advice.[3][7]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[3][7] If eye irritation persists, get medical advice.[3][7]

  • If inhaled, move the person to fresh air and keep them comfortable for breathing.[3][7]

Storage

Proper storage is crucial for maintaining the integrity of this compound.

  • Temperature: Store at room temperature.[1]

  • Atmosphere: Keep in an inert atmosphere.[1]

  • Light: Store in a dark place.[1]

  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.[7]

  • Incompatibilities: Store away from incompatible materials.

The following diagram illustrates the recommended workflow for handling and storing this compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a well-ventilated area (e.g., chemical fume hood) B->C Proceed to handling D Weigh the required amount of this compound C->D E Prepare solution or use as needed D->E F Store in a tightly sealed container E->F After use I Decontaminate work surfaces E->I After experiment G Place in a dark, dry, and well-ventilated location F->G H Maintain at room temperature under an inert atmosphere G->H J Dispose of waste according to institutional guidelines I->J K Remove and properly store or dispose of PPE J->K L Wash hands thoroughly K->L

Handling and Storage Workflow for this compound

Experimental Protocol: Evaluation of Antioxidant Activity using DPPH Assay

This protocol provides a general method for assessing the antioxidant potential of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Materials
  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a final concentration of 0.1 mM. Store this solution in a dark bottle at 4°C.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol or ethanol to prepare a stock solution of known concentration.

  • Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution to test a range of concentrations.

  • Ascorbic Acid Standard Solutions: Prepare a series of dilutions of ascorbic acid in the same solvent to serve as a positive control.

Assay Procedure
  • Blank: To a well in the 96-well plate, add 100 µL of the solvent (methanol or ethanol).

  • Control: To another well, add 50 µL of the solvent and 50 µL of the DPPH solution.

  • Sample/Standard: To the remaining wells, add 50 µL of the different concentrations of this compound or ascorbic acid solutions.

  • Initiate Reaction: Add 50 µL of the DPPH solution to the sample and standard wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Plot the percentage of scavenging activity against the concentration of this compound and ascorbic acid.

  • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) for both this compound and the positive control. A lower IC₅₀ value indicates a higher antioxidant activity.

The following diagram outlines the experimental workflow for the DPPH assay.

G cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare 0.1 mM DPPH Solution E Add DPPH Solution to all wells (except Blank) A->E B Prepare this compound Stock and Serial Dilutions D Pipette Blank, Control, Samples, and Standards into 96-well Plate B->D C Prepare Ascorbic Acid Standard and Serial Dilutions C->D D->E F Incubate in the dark for 30 minutes E->F G Measure Absorbance at 517 nm F->G H Calculate % Scavenging Activity G->H I Plot % Scavenging vs. Concentration H->I J Determine IC50 Value I->J

DPPH Assay Workflow

References

Troubleshooting & Optimization

Addressing the stability issues of 4-propylcatechol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-propylcatechol. The information is designed to help address common stability issues encountered in solution during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why did my clear this compound solution turn brown/pink/dark?

A1: This color change is a classic indicator of oxidation. This compound, like other catechols, is highly susceptible to oxidation, especially when exposed to oxygen. The initial oxidation product is 4-propyl-ortho-quinone, which can then undergo further reactions, including polymerization, to form colored compounds. This process is accelerated by higher pH (alkaline conditions), exposure to light, and elevated temperatures.[1][2][3]

Q2: I'm observing a loss of activity or potency of my this compound compound over a short period. What is the cause?

A2: The loss of potency is directly linked to the chemical degradation of this compound. The active form of the molecule is the reduced catechol. Once it oxidizes to the quinone form, its biological and chemical properties change, typically leading to a loss of the desired activity.[3] The rate of degradation is highly dependent on the storage and experimental conditions.

Q3: My this compound solution has become cloudy or formed a precipitate. What is it?

A3: The precipitate is likely composed of oligomers or polymers formed from the degradation products of this compound. After the initial oxidation to quinones, these reactive molecules can undergo further reactions, linking together to form larger, less soluble compounds that precipitate out of solution.[2] This is a sign of advanced degradation.

Q4: How can I prevent the degradation of my this compound solution?

A4: To maintain the stability of this compound in solution, you must minimize its exposure to oxygen, light, and high pH. Key strategies include:

  • Use Degassed Solvents: Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon).

  • Work Under an Inert Atmosphere: Handle the solid compound and prepare solutions inside a glove box or using Schlenk line techniques.[4][5][6]

  • Control pH: Maintain the pH of the solution in the acidic range (ideally pH < 6), as the rate of oxidation increases significantly with higher pH.[1][3]

  • Add Antioxidants: The addition of a reducing agent, such as ascorbic acid (Vitamin C), can help to keep the this compound in its reduced, active state.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[4]

  • Low Temperature Storage: Store stock solutions at low temperatures (e.g., 2-8°C or frozen) to slow the rate of degradation.

Q5: What is the recommended way to prepare a stock solution of this compound?

A5: For maximum stability, a stock solution should be prepared in a deoxygenated, acidic solvent (e.g., a buffer at pH 4-5 or an organic solvent like methanol) containing an antioxidant. The preparation should be performed under an inert atmosphere. See the detailed protocol in the "Experimental Protocols" section below.

Data Presentation

Table 1: Representative Effect of pH on the Stability of Catechol Derivatives in Aqueous Solution

pHQualitative StabilityExpected Half-life (t½)Visual Observation
3.0HighDays to WeeksSolution remains clear for an extended period.
5.0ModerateDaysSlow, gradual yellowing may occur over days.
7.0LowHoursNoticeable color change (yellow to pink/brown) within hours.
9.0Very LowMinutesRapid and intense color change (dark brown/black) occurs quickly.

Note: This data is illustrative and based on the general behavior of catechols. Actual degradation rates will vary with temperature, oxygen exposure, and specific buffer components.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution in a pH 5.0 acetate buffer, stabilized with ascorbic acid and prepared under an inert atmosphere.

Materials:

  • This compound (solid)

  • Sodium acetate

  • Glacial acetic acid

  • Ascorbic acid

  • High-purity water (e.g., Milli-Q)

  • Nitrogen or Argon gas source

  • Schlenk flask or a standard flask within a glovebox

  • Sterile, amber storage vials

Procedure:

  • Prepare the Buffer:

    • Prepare a 0.1 M sodium acetate buffer.

    • Adjust the pH to 5.0 using glacial acetic acid.

  • Deoxygenate the Solvent:

    • Transfer the pH 5.0 buffer to a Schlenk flask.

    • Sparge the buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare the Stock Solution (under inert atmosphere):

    • In a glovebox or under a positive pressure of inert gas, weigh out the required amount of this compound for a 10 mM solution (15.22 mg for 10 mL).

    • Also, weigh out ascorbic acid to a final concentration of 1 mM (1.76 mg for 10 mL).

    • Add the solids to the Schlenk flask containing the deoxygenated buffer.

    • Stir until fully dissolved.

  • Storage:

    • Using a cannula or syringe, transfer aliquots of the stock solution into sterile, amber vials under a positive pressure of inert gas.

    • Seal the vials tightly.

    • Store at 2-8°C for short-term use (days) or at -20°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound

This reverse-phase HPLC method can be used to quantify the remaining this compound and monitor the appearance of degradation products.

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

Sample Preparation:

  • Dilute the this compound solution to be tested with Mobile Phase A to an appropriate concentration (e.g., 100 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • The this compound peak will elute as a sharp peak, while degradation products, being more polar (quinones), will typically elute earlier.

Visualizations

G Diagram 1: Troubleshooting Workflow for this compound Solution Instability observe Observation: Solution color change, precipitate, or loss of activity check_o2 Check for Oxygen Exposure: - Was the solvent degassed? - Was it handled under inert gas? observe->check_o2 check_ph Check pH of Solution: - Is the pH > 6? - Is the buffer alkaline? observe->check_ph check_light Check for Light Exposure: - Was the vial clear? - Was it left on the benchtop? observe->check_light cause_ox Root Cause: Oxidation check_o2->cause_ox Yes check_ph->cause_ox Yes check_light->cause_ox Yes sol_o2 Solution: Use degassed solvents and an inert atmosphere (glovebox). cause_ox->sol_o2 sol_ph Solution: Use an acidic buffer (pH < 6). Avoid basic conditions. cause_ox->sol_ph sol_light Solution: Store in amber vials or protect from light. cause_ox->sol_light

Diagram 1: Troubleshooting workflow for solution instability.

Diagram 2: Primary degradation pathway of this compound.

G Diagram 3: Experimental Workflow for Stability Testing start Prepare this compound Solution under Controlled Conditions t0 Timepoint 0: Immediately take an aliquot, dilute, and inject into HPLC. start->t0 stress Incubate Solution under Stress Conditions (e.g., 40°C, specific pH, light exposure) t0->stress tn Timepoint 'n' (e.g., 2, 4, 8, 24 hrs): Take an aliquot, dilute, and inject into HPLC. stress->tn tn->stress Continue for subsequent timepoints analyze Analyze Chromatograms: - Measure area of this compound peak - Identify/quantify degradation peaks tn->analyze end Determine Degradation Rate analyze->end

Diagram 3: Experimental workflow for stability testing.

G Diagram 4: Plausible Inhibition of NF-κB Signaling by Catechols cluster_pathway Canonical NF-κB Pathway cluster_inhibition Inhibition by this compound LPS Stimulus (e.g., LPS, TNFα) TLR4 Receptor (e.g., TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB_active:e->Genes:w Activates Catechol This compound (or its o-quinone) Catechol->IKK Inhibits IKK Activation (Plausible Mechanism)

Diagram 4: Plausible inhibition of NF-κB signaling by catechols.

References

Methods to prevent the oxidation of 4-propylcatechol in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 4-propylcatechol during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning brown/dark?

A1: The discoloration of your this compound solution is a common indicator of oxidation. This compound, like other catechols, is highly susceptible to oxidation, especially in the presence of oxygen. This process leads to the formation of highly colored ortho-quinones and subsequent polymerization products.[1][2][3] This oxidation can be accelerated by factors such as elevated pH, the presence of metal ions, and exposure to light and air.

Q2: What is the primary mechanism of this compound oxidation?

A2: The primary mechanism involves the oxidation of the two hydroxyl groups on the catechol ring to form an ortho-quinone. This reaction can occur via autoxidation in the presence of molecular oxygen or be catalyzed by enzymes like tyrosinase (polyphenol oxidase).[1] The resulting o-quinone is highly reactive and can undergo further reactions, including polymerization, leading to the observed discoloration.

Q3: Can I still use my this compound solution if it has started to change color?

Q4: How does pH affect the stability of this compound?

A4: The rate of this compound oxidation is significantly influenced by pH. Generally, oxidation is more rapid at neutral to alkaline pH.[4] Under acidic conditions, the compound is relatively more stable. Therefore, maintaining a slightly acidic pH can be an effective strategy to slow down oxidation.

Q5: Are there any common laboratory reagents that can accelerate the oxidation of this compound?

A5: Yes, certain reagents can accelerate oxidation. Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of catechols.[5] Ensure that your buffers and reagents are free from trace metal contaminants. Also, as mentioned, enzymes like tyrosinase, which may be present in biological samples, will rapidly catalyze oxidation.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Solution turns brown immediately upon dissolving this compound. 1. High oxygen content in the solvent.2. Presence of metal ion contaminants in the solvent or glassware.3. High pH of the solution.1. Use degassed solvents (see Experimental Protocol 1 ).2. Use metal-free water and acid-wash glassware.3. Prepare the solution in a slightly acidic buffer (e.g., pH 4-6).
Solution is initially clear but darkens over a short period (minutes to hours). 1. Gradual oxygen ingress.2. Light-induced oxidation.3. Enzymatic oxidation (if using biological samples).1. Work under an inert atmosphere (e.g., nitrogen or argon).2. Protect the solution from light by using amber vials or wrapping containers in foil.3. If applicable, consider denaturing enzymes by heat treatment or using enzyme inhibitors.
The addition of ascorbic acid does not prevent discoloration. 1. Insufficient concentration of ascorbic acid.2. Ascorbic acid itself has degraded.3. The rate of oxidation is too high for the ascorbic acid to counteract effectively.1. Increase the molar excess of ascorbic acid relative to this compound.2. Prepare fresh ascorbic acid solutions for each experiment.3. Combine the use of ascorbic acid with other preventative measures like deoxygenating solvents and working under an inert atmosphere.
Inconsistent results in biological assays using this compound. 1. Variable levels of this compound oxidation between experiments.2. Interference from oxidation byproducts.1. Implement a strict and consistent protocol for preparing and handling this compound solutions to minimize oxidation.2. Prepare fresh solutions immediately before each experiment.3. Include a control to assess the effect of the oxidized vehicle (solution without this compound but subjected to the same conditions) on your assay.

Quantitative Data Summary

The stability of this compound is highly dependent on the experimental conditions. The following table summarizes the expected relative stability under various conditions, based on general principles of catechol chemistry.

Condition Parameter Relative Oxidation Rate Notes
Atmosphere Ambient AirHighOxygen is a primary driver of oxidation.
Inert (N₂ or Ar)LowSignificantly reduces the rate of autoxidation.
pH Acidic (pH < 6)LowCatechols are generally more stable at lower pH.[6]
Neutral (pH 7)ModerateOxidation rate increases.
Alkaline (pH > 8)HighBase-catalyzed oxidation is significant.[4]
Antioxidant NoneHighProne to rapid oxidation.
Ascorbic AcidLowActs as a reducing agent, regenerating this compound from its quinone form.[7]
Other Antioxidants (e.g., Sodium Metabisulfite)LowSulfites are effective oxygen scavengers.
Buffer Type Phosphate BufferModerateCommon buffer, but ensure it is free of metal contaminants.
Citrate BufferLowCitrate can chelate trace metal ions, potentially reducing catalytic oxidation.
Acetate BufferLowOften used for maintaining acidic pH where catechols are more stable.

Experimental Protocols

Experimental Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a this compound solution with measures to minimize oxidation.

Materials:

  • This compound

  • Degassed solvent (e.g., ethanol, DMSO, or an appropriate buffer)

  • L-Ascorbic acid (optional, as an antioxidant)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar glassware for working under an inert atmosphere

  • Syringes and needles

Methodology:

  • Solvent Degassing:

    • Place the desired solvent in a Schlenk flask.

    • Perform at least three freeze-pump-thaw cycles. To do this, freeze the solvent using liquid nitrogen, evacuate the flask under high vacuum, and then thaw the solvent while the flask is closed.

    • Alternatively, for a less rigorous degassing, bubble an inert gas (nitrogen or argon) through the solvent for at least 30 minutes.

  • Preparation of the Solution:

    • Weigh the required amount of this compound and, if using, L-ascorbic acid (a 2-5 fold molar excess is a good starting point) in a separate vial.

    • Flush the Schlenk flask containing the degassed solvent with the inert gas.

    • Under a positive pressure of the inert gas, add the weighed solids to the solvent.

    • Stir the solution until all solids have dissolved.

  • Storage and Handling:

    • Store the solution under an inert atmosphere in a sealed container, protected from light.

    • For use, withdraw the required volume using a gas-tight syringe through a septum.

Experimental Protocol 2: Monitoring this compound Oxidation via UV-Vis Spectroscopy

This protocol allows for the quantitative assessment of this compound oxidation by monitoring the formation of the colored quinone product.

Materials:

  • This compound solution (prepared as in Protocol 1, but without ascorbic acid for this analysis)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Buffer solutions at various pH values

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Dilute the stock solution to a final concentration of approximately 0.1-1 mM in the desired buffer.

  • Immediately after dilution, take an initial absorbance spectrum (e.g., from 250 to 600 nm) to establish a baseline (t=0). The peak for this compound will be in the UV region, while the oxidation products will absorb in the visible range (around 400-500 nm).

  • Monitor the change in absorbance at the wavelength corresponding to the quinone product over time at regular intervals.

  • Plot the absorbance of the quinone versus time to determine the rate of oxidation under the tested conditions.

  • Repeat the experiment under different conditions (e.g., with and without an antioxidant, at different pH values, in different buffers) to compare the rates of oxidation.

Visualizations

Oxidation_Pathway This compound This compound o-Quinone o-Quinone This compound->o-Quinone Oxidation (O2, Tyrosinase) Polymerization_Products Polymerization (Brown Color) o-Quinone->Polymerization_Products Further Reactions Prevention_Workflow cluster_prep Solution Preparation cluster_exp Experiment Degas_Solvent Degas Solvent (Freeze-Pump-Thaw or Purge) Dissolve Dissolve under Inert Atmosphere Degas_Solvent->Dissolve Weigh_Compound Weigh this compound & Antioxidant Weigh_Compound->Dissolve Perform_Experiment Perform Experiment (Light Protected) Dissolve->Perform_Experiment Analyze_Results Analyze Results Perform_Experiment->Analyze_Results Ascorbic_Acid_Mechanism This compound This compound o-Quinone o-Quinone This compound->o-Quinone Oxidation o-Quinone->this compound Reduction Ascorbic_Acid Ascorbic Acid o-Quinone->Ascorbic_Acid Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation

References

Overcoming challenges in the purification of 4-propylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-propylcatechol.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Problem/Observation Potential Cause(s) Recommended Solutions
My purified this compound is pink, brown, or dark-colored. Oxidation of the catechol hydroxyl groups to form colored ortho-quinones. This is often initiated by exposure to air (oxygen), light, or trace metal impurities.1. Work under an inert atmosphere: Whenever possible, handle this compound solutions under nitrogen or argon.[1] 2. Use deoxygenated solvents: Sparge solvents with nitrogen or argon before use to remove dissolved oxygen. 3. Add a reducing agent: During workup, wash the organic extract with a dilute solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to reduce any formed quinones back to the catechol.[2] 4. Chelating agents: If metal catalysis is suspected, consider washing with a dilute solution of EDTA. 5. Storage: Store the purified compound in a dark place, under an inert atmosphere, and at a low temperature.[1]
My NMR spectrum shows persistent impurities alongside the this compound signals. 1. Unreacted starting material: If synthesized from 4-propylveratrole or 4-propylguaiacol, these may be present. 2. Side-products: Incomplete demethylation can result in 4-propylguaiacol as a byproduct. 3. Solvent residues: Residual solvents from extraction or chromatography (e.g., ethyl acetate, hexane, dichloromethane).1. Optimize chromatography: Use a gradient elution in your column chromatography, starting with a less polar solvent system and gradually increasing polarity. This can improve the separation of compounds with similar polarities.[3] 2. Recrystallization: Attempt recrystallization from a different solvent system. A solvent pair like toluene/hexane or ethyl acetate/hexane may be effective. 3. High-vacuum drying: For solvent removal, dry the sample under high vacuum, possibly with gentle heating if the compound's stability allows.
I'm having trouble getting my this compound to crystallize. 1. Solution is too dilute: The concentration of this compound is below its saturation point in the chosen solvent. 2. Presence of impurities: Impurities can inhibit crystal lattice formation. 3. Supersaturation: The solution is supersaturated but lacks a nucleation point to initiate crystallization.1. Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration.[4] 2. Induce crystallization: - Scratching: Scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.[4] - Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.[4] 3. Cooling: Cool the solution slowly in an ice bath.[4] 4. Further purification: If significant impurities are suspected, an additional purification step (e.g., column chromatography) may be necessary before attempting recrystallization again.
The yield of my purified this compound is very low. 1. Loss during extraction: Multiple extractions may be needed to recover all the product from the aqueous phase. 2. Loss during chromatography: The compound may be adsorbing irreversibly to the silica gel, or the chosen solvent system may not be optimal for elution. 3. Loss during recrystallization: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.1. Optimize extraction: Perform at least three extractions with an appropriate organic solvent. 2. Chromatography optimization: Ensure the chosen solvent system for column chromatography gives your product an Rf value of approximately 0.25-0.35 on a TLC plate for optimal separation and recovery.[5] 3. Minimize recrystallization solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] After crystallization, cool the flask in an ice bath to maximize precipitation before filtering.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure this compound?

A1: Pure this compound should exhibit the following characteristic signals[7]:

  • ¹H NMR (in CD₃OD, 400 MHz):

    • Aromatic protons: δ ~6.64 (d, J = 8.0 Hz, 1H), ~6.60 (s, 1H), and ~6.48 (d, J = 8.0 Hz, 1H)

    • Propyl chain protons: δ ~2.50 (t, J = 7.7 Hz, 2H, -CH₂-), ~1.82–1.69 (m, 2H, -CH₂-), and ~0.88 (t, J = 7.4 Hz, 3H, -CH₃)

  • ¹³C NMR (in CD₃OD, 101 MHz):

    • Aromatic carbons: δ ~144.53, ~142.63, ~134.03, ~119.20, ~115.08, and ~114.68

    • Propyl carbons: δ ~37.02, ~24.51, and ~12.61

  • FTIR: A broad absorption band in the 3200–3600 cm⁻¹ range, which is indicative of the hydroxyl (O-H) stretching vibrations. Aromatic C=C stretching vibrations are typically observed in the 1450–1600 cm⁻¹ region.[7]

Q2: How can I assess the purity of my this compound?

A2: The most common and reliable method is High-Performance Liquid Chromatography (HPLC). A reversed-phase (RP) HPLC method using a C18 column is generally effective. The mobile phase could consist of a gradient of acetonitrile and water, or methanol and water, often with a small amount of acid like formic acid to improve peak shape. Detection is typically done using a UV detector at a wavelength between 270–290 nm.[7] Purity can also be assessed by melting point determination; pure this compound has a melting point of 60°C.[1]

Q3: What is the best way to store purified this compound?

A3: Due to its sensitivity to oxidation, this compound should be stored in a tightly sealed container, in a dark place, under an inert atmosphere (nitrogen or argon), and at room temperature or refrigerated to prolong its shelf life.[1]

Q4: My this compound is an oil, but it is supposed to be a solid. Why?

A4: this compound has a relatively low melting point (60°C). The presence of impurities can further depress the melting point, causing it to appear as an oil or a waxy solid at room temperature. If your product is an oil and you expect a solid, further purification is likely required.

Data Presentation

Comparison of Purification Techniques for this compound
Purification Method Typical Purity Achieved Advantages Disadvantages
Vacuum Distillation 90-98%Good for removing non-volatile impurities and large-scale purification.Requires high temperatures which can cause degradation; may not separate impurities with similar boiling points.
Recrystallization 95-99.5%Can yield very high purity material; effective at removing small amounts of impurities.Yield can be low if the compound has some solubility in the cold solvent; finding a suitable solvent can be trial-and-error.
Column Chromatography 90-99%Highly versatile; can separate compounds with very similar properties by adjusting the stationary and mobile phases.Can be time-consuming and uses large volumes of solvent; recovery can sometimes be lower due to irreversible adsorption.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a two-solvent system, such as ethyl acetate and hexane.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexane (the anti-solvent) dropwise until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Column Chromatography of this compound

This protocol provides a method for purifying this compound using flash column chromatography.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of ethyl acetate and hexane) that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound.[5]

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet packing method is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Gravity Filtration (if solids present) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter PureSolid Pure this compound (Solid) VacuumFilter->PureSolid MotherLiquor Mother Liquor (contains impurities) VacuumFilter->MotherLiquor Crude2 Crude this compound LoadColumn Load on Silica Gel Column Crude2->LoadColumn Elute Elute with Solvent System (e.g., Hexane/Ethyl Acetate) LoadColumn->Elute CollectFractions Collect Fractions Elute->CollectFractions TLC Analyze Fractions by TLC CollectFractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvents Combine->Evaporate PureProduct2 Pure this compound Evaporate->PureProduct2

Caption: General workflows for purification of this compound.

Troubleshooting_Discoloration start Is your purified This compound colored (pink/brown)? cause Likely Cause: Oxidation to Quinones start->cause Yes end Product is colorless start->end No solution1 Work under inert atmosphere (N2 or Ar) cause->solution1 solution2 Use deoxygenated solvents cause->solution2 solution3 Wash with a reducing agent (e.g., Na2S2O3 solution) cause->solution3 solution4 Store properly: dark, cool, inert atm. cause->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting discoloration of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Propylcatechol Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 4-propylcatechol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound?

A1: The most common derivatization methods for this compound target the two hydroxyl groups to improve volatility for gas chromatography (GC) analysis, enhance stability, or modify its biological activity. The primary methods include:

  • Silylation: This is a widely used method for GC analysis where the active hydrogens of the hydroxyl groups are replaced by a trimethylsilyl (TMS) group.

  • Acetylation (Esterification): This involves the reaction of the hydroxyl groups with an acetylating agent, such as acetic anhydride, to form ester derivatives.

  • Methylation: This method involves the addition of a methyl group to one or both hydroxyl groups, which can alter the compound's biological activity and physicochemical properties.

Q2: My this compound sample appears discolored (pink or brown). Can I still use it for derivatization?

A2: Catechols are susceptible to oxidation, which can lead to discoloration. This oxidation can result in the formation of quinones and other byproducts that may interfere with your derivatization reaction and subsequent analysis. It is recommended to use a freshly purified or colorless sample of this compound for best results. If your sample is discolored, consider purifying it by column chromatography or distillation before proceeding.

Q3: I am seeing multiple peaks for my derivatized this compound in the GC-MS chromatogram. What could be the cause?

A3: The presence of multiple peaks can be attributed to several factors:

  • Incomplete derivatization: This can result in a mixture of the underivatized, mono-derivatized, and di-derivatized product.

  • Presence of isomers: Depending on the derivatization agent and reaction conditions, you might be forming isomeric products.

  • Sample degradation: The derivatized product might be unstable under the GC-MS conditions.

  • Contamination: The sample or the GC-MS system might be contaminated.

Refer to the troubleshooting guides below for specific solutions.

Q4: How can I confirm that my derivatization reaction has been successful?

A4: You can confirm the success of your derivatization reaction using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Compare the retention time and mass spectrum of your product with that of a known standard or with expected fragmentation patterns. A successful derivatization should result in a product with a higher molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the addition of the derivatizing group by the appearance of new signals and shifts in the signals of the parent compound.

  • Thin Layer Chromatography (TLC): A successful derivatization will result in a spot with a different Rf value compared to the starting material.

Troubleshooting Guides

Silylation Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction due to moisture in the sample or solvent.Ensure all glassware is oven-dried and use anhydrous solvents. Store silylating agents under inert gas.
Inactive silylating agent.Use a fresh bottle of the silylating agent.
Insufficient reaction time or temperature.Increase the reaction time and/or temperature. A typical condition is 60-80°C for 30-60 minutes.
Multiple peaks in GC-MS Incomplete silylation leading to a mixture of products.Increase the amount of silylating agent and/or the reaction time and temperature.
Presence of silylating agent artifacts.Use a minimal excess of the silylating agent. Include a cleanup step after derivatization.
Peak tailing in GC chromatogram Adsorption of the analyte to active sites in the GC system.Use a deactivated inlet liner and GC column. Trim the front end of the column.
Presence of underivatized this compound.Optimize the derivatization reaction to ensure complete conversion.
Acetylation (Esterification) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low product yield Incomplete reaction.Increase the reaction time, temperature, or the amount of acetylating agent and catalyst (e.g., pyridine).
Hydrolysis of the ester product.Ensure anhydrous conditions and quench the reaction properly.
Difficult product purification Removal of excess acetic anhydride and pyridine.Use an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acetic anhydride and an acid wash (e.g., dilute HCl) to remove pyridine.
Formation of side products Polymerization or oxidation of this compound.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Methylation Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low yield of di-methylated product Preferential mono-methylation.Use a stronger methylating agent or more forcing reaction conditions (higher temperature, longer reaction time).
Steric hindrance from the propyl group.Consider a less sterically hindered methylating agent.
Reaction is not selective Methylation of other functional groups if present.Use a selective methylating agent or protect other sensitive functional groups.
Handling of hazardous reagents Diazomethane is explosive and toxic.Use a safer alternative like dimethyl sulfate or methyl iodide with appropriate safety precautions. Consider using a diazomethane generation kit for in-situ use.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Weigh approximately 1 mg of this compound into a clean, dry reaction vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS for analysis.

Protocol 2: Acetylation of this compound

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 g, 6.57 mmol) in dichloromethane (20 mL) in a round bottom flask, add pyridine (1.5 mL, 18.5 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 mL, 15.8 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the diacetylated product.

Protocol 3: Methylation of this compound

Materials:

  • This compound

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round bottom flask, dissolve this compound (1.0 g, 6.57 mmol) in acetone (30 mL).

  • Add potassium carbonate (2.7 g, 19.5 mmol).

  • To this suspension, add dimethyl sulfate (1.0 mL, 10.5 mmol) or methyl iodide (0.65 mL, 10.5 mmol) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methylated product.

Quantitative Data Summary

The following tables summarize typical yields for the derivatization of catechols. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Table 1: Silylation Yield for GC-MS Analysis

SubstrateSilylating AgentReaction ConditionsTypical Yield (%)
CatecholsBSTFA + 1% TMCS70°C, 30 min>95 (for GC-MS analysis)

Table 2: Acetylation Reaction Yields

SubstrateAcetylating AgentCatalystReaction ConditionsTypical Yield (%)
This compoundAcetic AnhydridePyridine0°C to RT, 2h85-95
PhenolsAcetic AnhydrideVOSO₄RT, 24h~80[1]

Table 3: Methylation Reaction Yields

SubstrateMethylating AgentBaseReaction ConditionsProductTypical Yield (%)
This compoundDimethyl SulfateK₂CO₃Reflux in Acetone, 4-6h4-Propylveratrole90-98
CatecholMethanolCerium Phosphate270°C (Vapor Phase)Guaiacol~70

Visualizations

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization Methods cluster_analysis Analysis & Purification cluster_product Final Product start This compound silylation Silylation (BSTFA, TMCS) start->silylation acetylation Acetylation (Acetic Anhydride, Pyridine) start->acetylation methylation Methylation (DMS, K2CO3) start->methylation analysis GC-MS / NMR / TLC silylation->analysis purification Column Chromatography / Distillation / Workup acetylation->purification methylation->purification end Derivatized This compound analysis->end purification->analysis purification->end

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic start Problem: Low/No Product Yield q1 Are you using anhydrous conditions? start->q1 a1_no No Solution: Dry glassware & use anhydrous solvents. q1->a1_no q2 Is the derivatizing reagent fresh? q1->q2 Yes a1_yes Yes a2_no No Solution: Use a new batch of reagent. q2->a2_no q3 Are the reaction time and temperature sufficient? q2->q3 Yes a2_yes Yes a3_yes Yes Consider other issues: - Purity of starting material - Incorrect stoichiometry q3->a3_yes a3_no No Solution: Increase reaction time and/or temperature. q3->a3_no

Caption: Troubleshooting logic for low or no product yield in derivatization reactions.

co_enzyme_inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition COMT Catechol-O-Methyltransferase (COMT) Enzyme Product Methylated Product COMT->Product Catechol Catechol Substrate (e.g., L-DOPA) Catechol->COMT SAM S-adenosyl methionine (SAM - Methyl Donor) SAM->COMT Inhibitor This compound Derivative (Inhibitor) Inhibitor->COMT Binds to active site

Caption: Mechanism of competitive inhibition of COMT by a this compound derivative.

References

Technical Support Center: 4-Propylcatechol Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-propylcatechol quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a catechol derivative with a propyl group attached to the benzene ring.[1] It is recognized for its antioxidant and preservative properties and is investigated for its potential anti-inflammatory and anti-cancer activities.[1][2] Accurate quantification is crucial for understanding its biological activity, metabolic fate, and for the development of potential therapeutic agents.

Q2: What are the common methods for quantifying this compound?

A2: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Colorimetric assays can also be adapted for the quantification of total catechols, which may include this compound.

Q3: How can I obtain a standard for this compound quantification?

A3: this compound standard can be purchased from several chemical suppliers.[3] Alternatively, it can be synthesized in the laboratory. One common synthesis method involves the demethylation of 4-propylveratrole using hydrobromic acid in acetic acid.[4]

Q4: What are the key validation parameters to consider for a this compound quantification method?

A4: Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and specificity.[5][6][7] These parameters ensure the reliability and reproducibility of the quantification results.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the quantification of this compound using HPLC, GC-MS, and colorimetric assays.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
No Peak or Low Sensitivity Improper Wavelength Selection: The UV detector is not set to the optimal wavelength for this compound.Determine the UV absorbance maximum of this compound (typically around 280 nm for catechols) and set the detector to this wavelength.
Degradation of Analyte: this compound is susceptible to oxidation.Prepare fresh standards and samples. Use an antioxidant, such as ascorbic acid, in your sample solvent. Store solutions in a dark, cool place.
Poor Column Performance: The column may be old, contaminated, or not suitable for the analysis.Use a C18 column appropriate for phenolic compounds. If the column is old or contaminated, try washing it according to the manufacturer's instructions or replace it.
Peak Tailing Active Sites on the Column: Free silanol groups on the silica-based column can interact with the hydroxyl groups of this compound.Use a column with end-capping. Add a small amount of a competitive base, like triethylamine, to the mobile phase.
Sample Overload: Injecting too high a concentration of the analyte.Dilute the sample and re-inject.
Retention Time Shift Change in Mobile Phase Composition: Inconsistent mobile phase preparation or degradation.Prepare fresh mobile phase daily. Ensure accurate measurement of all components. Degas the mobile phase before use.
Fluctuations in Column Temperature: Inconsistent column temperature can affect retention time.Use a column oven to maintain a constant temperature.
Baseline Noise or Drift Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated HPLC system.Use HPLC-grade solvents. Filter the mobile phase. Flush the HPLC system thoroughly.
Air Bubbles in the System: Air bubbles in the pump or detector can cause baseline noise.Degas the mobile phase. Purge the pump to remove any air bubbles.
GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
No Peak or Low Sensitivity Inefficient Derivatization: this compound has polar hydroxyl groups that require derivatization for good chromatographic performance.Ensure complete derivatization by optimizing the reaction conditions (reagent, temperature, and time). Common derivatizing agents for phenols include BSTFA with TMCS.[8][9]
Analyte Degradation in the Injector: High injector temperatures can cause degradation of the analyte.Optimize the injector temperature. Start with a lower temperature and gradually increase it to find the optimal setting.
Poor Peak Shape (Tailing) Active Sites in the GC System: Active sites in the injector liner or column can interact with the analyte.Use a deactivated liner. Condition the column according to the manufacturer's instructions.
Matrix Interference Co-eluting Compounds from the Sample Matrix: Other compounds in the sample may have similar retention times and mass spectra.Improve sample cleanup procedures (e.g., solid-phase extraction). Optimize the GC temperature program for better separation.
Colorimetric Assay Troubleshooting
Problem Potential Cause Recommended Solution
Low Color Development Incorrect pH: The pH of the reaction mixture is critical for color development.Ensure the buffer is at the optimal pH for the specific colorimetric reagent being used.
Interfering Substances: Reducing or oxidizing agents in the sample can interfere with the assay.Perform a sample blank to check for background absorbance. Consider a sample cleanup step to remove interfering substances.
High Background Signal Reagent Instability: The colorimetric reagent may be unstable and degrading over time.Prepare fresh reagents for each experiment. Store reagents as recommended by the manufacturer.

Experimental Protocols

HPLC-UV Method for this compound Quantification

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30 °C.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary (Hypothetical)

ParameterValue
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Recovery95 - 105%
Precision (%RSD)< 2%
GC-MS Method for this compound Quantification

This protocol involves a derivatization step to improve the volatility and chromatographic behavior of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Derivatization Procedure:

    • Evaporate 100 µL of the sample or standard to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8][9]

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol). Prepare working standards and derivatize them in the same manner as the samples.

Quantitative Data Summary (Hypothetical)

ParameterValue
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Recovery90 - 110%
Precision (%RSD)< 5%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample extraction Extraction of this compound sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization hplc HPLC-UV Analysis cleanup->hplc gcms GC-MS Analysis derivatization->gcms integration Peak Integration hplc->integration gcms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for this compound quantification.

troubleshooting_flowchart start Problem with Assay check_peak Is there a peak for the analyte? start->check_peak check_shape Is the peak shape good? check_peak->check_shape Yes solution_sensitivity Check detector settings, analyte stability, and column performance. check_peak->solution_sensitivity No check_rt Is the retention time stable? check_shape->check_rt Yes solution_tailing Check for active sites, and sample overload. check_shape->solution_tailing No solution_rt_shift Check mobile phase and column temperature. check_rt->solution_rt_shift No end Problem Resolved check_rt->end Yes solution_sensitivity->end solution_tailing->end solution_rt_shift->end

Caption: A logical troubleshooting flowchart for common HPLC issues.

signaling_pathway stress Oxidative Stress nrf2_keap1 Nrf2-Keap1 Complex stress->nrf2_keap1 induces dissociation propylcatechol This compound propylcatechol->nrf2_keap1 promotes dissociation nrf2 Nrf2 nrf2_keap1->nrf2 are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes activates transcription cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection leads to

References

Technical Support Center: Overcoming Solubility Challenges of 4-Propylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of 4-propylcatechol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phenolic compound with antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] Its therapeutic potential is often limited by its low aqueous solubility, which can hinder its bioavailability and formulation into effective drug delivery systems.[3][4]

Q2: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modification methods. Common strategies include the use of co-solvents, cyclodextrin complexation, nanoparticle-based formulations (e.g., liposomes, polymeric micelles, solid lipid nanoparticles), and solid dispersions.[3][4][5]

Q3: Are there any safety precautions I should be aware of when handling this compound?

A3: Yes, it is important to handle this compound with care. It may cause skin and eye irritation, and respiratory irritation.[6][7] Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

Troubleshooting Guide

Issue 1: this compound precipitates out of my aqueous buffer.

Cause: The concentration of this compound exceeds its intrinsic solubility in the chosen aqueous medium.

Solutions:

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Since this compound has hydroxyl groups, altering the pH of the buffer to a more alkaline condition can deprotonate these groups, increasing its solubility in aqueous solutions. However, be mindful of the compound's stability at different pH values, as catechols can be susceptible to oxidation, especially under basic conditions.[2]

  • Co-solvents: Introduce a water-miscible organic solvent (co-solvent) to the aqueous buffer. Common co-solvents for phenolic compounds include ethanol, methanol, dimethyl sulfoxide (DMSO), and polyethylene glycol (PEG).[9][10] It is crucial to perform toxicity studies for the selected co-solvent, especially for in vivo applications.[10]

Issue 2: The use of co-solvents is not suitable for my cell-based assay due to toxicity.

Cause: Organic co-solvents can be cytotoxic, interfering with experimental results.

Solutions:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes with enhanced aqueous solubility.[12][13][14] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[13]

  • Liposomal Formulation: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic compounds within the bilayer.[15][16] This not only improves solubility but can also provide controlled release and targeted delivery.[17]

  • Polymeric Micelles: These are self-assembling nanostructures formed by amphiphilic block copolymers in an aqueous solution. The hydrophobic core of the micelle can solubilize this compound, while the hydrophilic shell provides stability in the aqueous medium.[18]

Solubility Enhancement Strategies: A Comparative Overview

StrategyPrinciple of SolubilizationKey AdvantagesKey Considerations
pH Adjustment Ionization of the phenolic hydroxyl groups increases interaction with water.Simple and cost-effective.Potential for chemical instability (oxidation) at higher pH.
Co-solvents Reduces the polarity of the aqueous solvent, allowing for better dissolution of hydrophobic compounds.[9]High solubilization capacity for many compounds.Potential for toxicity in biological systems; may affect protein conformation.[10]
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[19]High biocompatibility; can improve stability.[14][19]Saturation of complexation capacity; potential for competitive displacement.
Liposomal Formulation Entrapment of the hydrophobic molecule within the lipid bilayer of the vesicle.[15][17]Biocompatible and biodegradable; enables targeted and controlled release.[16][17][20]Complex manufacturing process; potential for drug leakage.
Polymeric Micelles Incorporation of the hydrophobic molecule into the core of the micelle.[18]High drug loading capacity; good stability.Potential for polymer toxicity; complex characterization.
Solid Dispersions Dispersion of the drug in an amorphous state within a hydrophilic polymer matrix.[5][21]Enhances dissolution rate and bioavailability.[3]Potential for recrystallization of the drug over time.

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Distilled water

  • Ethanol (or other suitable solvent)

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to cyclodextrin. This can be optimized for higher complexation efficiency.

  • Mixing: Accurately weigh the this compound and cyclodextrin and place them in a mortar.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to the powder mixture to form a paste.

  • Trituration: Knead the paste thoroughly with the pestle for 30-60 minutes. The consistency should be maintained by adding small amounts of the solvent mixture as needed.

  • Drying: Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to that of the free this compound.

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes a common method for preparing liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC, Soybean Phosphatidylcholine)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common molar ratio for lipids and cholesterol is 2:1. The drug-to-lipid ratio should be optimized (e.g., start at 1:10 by weight).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

  • Purification: Remove the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Visualizing Experimental Workflows

experimental_workflow Solubility Enhancement Strategy Selection A Initial Problem: Low Aqueous Solubility of this compound B Is the formulation for in vitro or in vivo use? A->B C In Vitro Application B->C In Vitro D In Vivo Application B->D In Vivo E Are organic co-solvents acceptable? C->E G Consider Biocompatible Approaches D->G F Use Co-solvent System (e.g., DMSO, Ethanol) E->F Yes E->G No K Final Formulation F->K H Cyclodextrin Complexation G->H I Liposomal Formulation G->I J Polymeric Micelles G->J H->K I->K J->K

Caption: A decision tree for selecting a suitable solubility enhancement strategy.

liposome_preparation_workflow Thin-Film Hydration for Liposome Preparation cluster_0 Preparation cluster_1 Characterization A 1. Dissolve Lipids and this compound in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Size Reduction (Extrusion) C->D E 5. Purify Liposomes (Dialysis/Chromatography) D->E F Particle Size Analysis E->F G Zeta Potential Measurement E->G H Encapsulation Efficiency E->H

Caption: Workflow for preparing this compound-loaded liposomes.

References

Minimizing side-product formation in 4-propylcatechol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-propylcatechol. Our aim is to help you minimize side-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound.

Q1: My reaction mixture is turning dark brown/black, and the final product has a low yield. What is happening?

A1: The dark coloration is likely due to the oxidation of catechol moieties to form quinones, which are highly colored.[1] Catechols are sensitive to oxidation, especially in the presence of air, light, or certain metal impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed prior to use.

  • Antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant, such as sodium bisulfite or ascorbic acid, during workup can help prevent oxidation.

  • Purification: If oxidation has occurred, consider purification techniques like column chromatography or distillation under reduced pressure to separate the desired product from the colored impurities.[2]

Q2: I am attempting to synthesize this compound by alkylating catechol, but I am getting a mixture of products. How can I improve the selectivity for the 4-position?

A2: Regioselectivity is a common challenge in the direct alkylation of catechol.[3] The two hydroxyl groups can direct alkylation to different positions, and over-alkylation can also occur, leading to di-propylated products.

Troubleshooting Steps:

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity. Experiment with different base-solvent combinations, such as potassium carbonate in acetone or sodium ethoxide in ethanol.

  • Protecting Groups: Consider using a protecting group strategy. By selectively protecting one of the hydroxyl groups, you can direct the alkylation to the desired position. The protecting group can then be removed in a subsequent step.

  • Alternative Routes: If direct alkylation proves to be unselective, consider alternative synthetic routes such as the demethylation of 4-propylguaiacol or 4-propylveratrole, which are known to produce this compound with high selectivity.[1][2]

Q3: I am observing the formation of an isomeric side-product. How can I identify and minimize it?

A3: In the alkylation of catechol, the formation of 3-propylcatechol is a potential isomeric side-product. In Friedel-Crafts type reactions, carbocation rearrangements can lead to the formation of isomers (e.g., iso-propylcatechol instead of n-propylcatechol).

Troubleshooting Steps:

  • Analytical Techniques: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the isomeric impurities.

  • Reaction Conditions:

    • For direct alkylation, modifying the reaction temperature can sometimes influence the isomer ratio.

    • For Friedel-Crafts alkylation, using a less reactive alkylating agent or a milder Lewis acid can sometimes suppress carbocation rearrangements.

  • Purification: Isomers can often be separated by careful column chromatography or fractional distillation.

Q4: My yield is consistently low even without significant side-product formation. What are some general tips to improve the yield?

A4: Low yields can result from incomplete reactions, product loss during workup, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or GC. You may need to adjust the reaction time or temperature.

  • Reagent Quality: Use high-purity starting materials and dry solvents, as impurities and water can interfere with the reaction.

  • Efficient Workup: Minimize product loss during the extraction and washing steps. Ensure the pH is appropriately adjusted to prevent the product from remaining in the aqueous layer.

  • Purification Method: Choose a purification method that is well-suited for your product's properties to minimize losses.

Experimental Protocols & Data

Synthesis of this compound via Demethylation of 4-Propylveratrole

This protocol is adapted from a known high-yield synthesis method.[2]

Reaction:

Procedure:

  • Combine 15.0 g (83 mmol) of 4-propylveratrole, 53.0 g (882 mmol) of acetic acid, and 159.4 g (926 mmol) of 47% hydrobromic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux and maintain it for 2 hours with stirring.

  • After cooling to room temperature, add 140 ml of water to the reaction mixture.

  • Extract the aqueous mixture three times with 150 ml of diethyl ether.

  • Wash the combined organic extracts successively with 150 ml of water, 150 g of 5% aqueous sodium thiosulfate solution, and then twice with 150 ml of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain this compound as a light yellow liquid.

ParameterValue
Boiling Point 119 °C at 3 mmHg
Yield Approximately 83%
Demethylation of 4-Propylguaiacol
Substrate ConcentrationConditionsYieldObservations
0.13 M50 mol% HCl, 250 °C, 50 bar N₂, 3 hours97%High yield
0.50 M50 mol% HCl, 250 °C, 50 bar N₂, 3 hours~97%Yield not significantly impacted
1.0 M50 mol% HCl, 250 °C, 50 bar N₂, 3 hours~97%Yield not significantly impacted
2.0 M50 mol% HCl, 250 °C, 50 bar N₂, 3 hoursDecreasedDecrease in yield due to side reactions and tar formation

Data adapted from Benchchem.[1]

Visualizations

Experimental Workflow: Demethylation of 4-Propylveratrole

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix 4-Propylveratrole, Acetic Acid, and HBr B Reflux for 2 hours A->B C Quench with Water B->C D Extract with Diethyl Ether (3x) C->D E Wash with Water, Na₂S₂O₃ solution, and Water D->E F Dry with Na₂SO₄ E->F G Solvent Evaporation F->G H Vacuum Distillation G->H I This compound (Final Product) H->I

Caption: Workflow for the synthesis of this compound via demethylation.

Potential Side-Product Pathways in Catechol Alkylation

side_products Catechol Catechol Product This compound (Desired Product) Catechol->Product Desired Alkylation (para-selective) Side_Product_1 3-Propylcatechol (Isomer) Catechol->Side_Product_1 Isomeric Alkylation (ortho-selective) Side_Product_2 3,5-Dipropylcatechol (Over-alkylation) Catechol->Side_Product_2 Over-alkylation Propyl_Halide Propyl Halide (e.g., Propyl Bromide) Propyl_Halide->Product Desired Alkylation (para-selective) Propyl_Halide->Side_Product_1 Isomeric Alkylation (ortho-selective) Propyl_Halide->Side_Product_2 Over-alkylation

Caption: Potential side-products in the direct alkylation of catechol.

References

Technical Support Center: Degradation Pathways of 4-Propylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-propylcatechol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily undergoes enzymatic and microbial degradation.

  • Enzymatic Oxidation: Enzymes like tyrosinase (polyphenol oxidase) oxidize this compound to form highly reactive ortho-quinones. These quinones can then undergo further reactions, including isomerization to para-quinomethanes.

  • Microbial Degradation: Bacteria utilize two main pathways for the breakdown of catechol derivatives: the ortho-cleavage pathway and the meta-cleavage pathway. For 4-substituted catechols like this compound, the meta-cleavage pathway is the preferred route . This involves ring cleavage adjacent to the hydroxyl groups by the enzyme catechol 2,3-dioxygenase.[1]

Q2: What are the key enzymes involved in the bacterial degradation of this compound?

A2: The initial and rate-limiting step in the bacterial degradation of this compound is catalyzed by catechol dioxygenases.

  • Catechol 2,3-dioxygenase (C23O): This enzyme is central to the meta-cleavage pathway and cleaves the aromatic ring of this compound between carbons 2 and 3, adjacent to the hydroxyl groups.

  • Catechol 1,2-dioxygenase (C12O): This enzyme is involved in the ortho-cleavage pathway, which is less common for 4-substituted catechols. It cleaves the bond between the two hydroxyl-bearing carbons.

Q3: What are the expected end products of this compound microbial degradation?

A3: The complete microbial degradation of this compound via the meta-cleavage pathway ultimately results in the formation of central metabolites that can enter the tricarboxylic acid (TCA) cycle. The expected end products are pyruvate and acetaldehyde.[1]

Troubleshooting Guides

Issue 1: Low or no activity of catechol 2,3-dioxygenase (C23O) in cell-free extracts.

Possible Cause Troubleshooting Step
Enzyme instability Perform protein extraction and assays at low temperatures (4°C). Use a freshly prepared cell-free extract for each experiment.
Incorrect pH or buffer composition The optimal pH for C23O is typically around 7.5. Verify the pH of your assay buffer (e.g., 50mM Tris-HCl).[2]
Presence of inhibitors Chelating agents (e.g., EDTA) in the lysis buffer can inactivate the iron-containing C23O. Ensure your buffers are free from such agents.
Insufficient induction of the enzyme If using inducible bacterial strains, ensure that the inducer (e.g., benzoate or the specific aromatic compound) was added at the appropriate concentration and for a sufficient duration during cell culture.
Substrate inhibition High concentrations of catechol can lead to substrate inhibition or suicide inactivation of tyrosinase.[3] For C23O, determine the optimal substrate concentration by running a substrate titration curve.

Issue 2: Inconsistent results in whole-cell degradation assays.

Possible Cause Troubleshooting Step
Cell wall permeability issues The cell wall can be a barrier to substrate uptake. Consider pre-treating cells with a surfactant like n-dodecyltrimethylammonium bromide (DTAB) to increase permeability.[4]
Cell viability Ensure that the concentration of this compound or other aromatic compounds is not toxic to the bacterial cells, which can lead to cell death and cessation of metabolic activity. Perform viability assays (e.g., plate counts) before and after the degradation experiment.
Incomplete degradation leading to accumulation of intermediates The accumulation of intermediates can sometimes be toxic or inhibit further degradation. Analyze samples at different time points using HPLC or GC-MS to monitor the appearance and disappearance of intermediates.
Changes in cell morphology High concentrations of aromatic compounds can induce stress responses and changes in cell morphology, such as cell aggregation or biofilm formation, which can affect degradation rates.[5] Monitor cell morphology using microscopy.

Issue 3: Difficulty in identifying and quantifying this compound and its metabolites.

Possible Cause Troubleshooting Step
Poor chromatographic separation Optimize the mobile phase composition and gradient for HPLC. For GC-MS analysis, derivatization of polar metabolites (e.g., silylation) is often necessary to improve volatility and chromatographic peak shape.[6][7]
Low sensitivity of detection For low concentrations of metabolites, use a more sensitive detector (e.g., mass spectrometry). For HPLC-UV, ensure the detection wavelength is optimal for the compounds of interest.
Metabolite instability Some degradation intermediates, such as 2-hydroxymuconic semialdehyde, are chemically unstable.[8] Analyze samples promptly after collection or store them appropriately (e.g., at -80°C) to minimize degradation.
Matrix effects in complex samples When analyzing samples from culture media, matrix components can interfere with the analysis. Use appropriate sample preparation techniques such as solid-phase extraction (SPE) to clean up the samples before analysis.

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for Catechol Dioxygenases with Catechol as a Substrate

EnzymeSource OrganismKm (µM)Vmax (µmol/min/mg)Reference
Catechol 2,3-dioxygenase (in whole cells)Pseudomonas putida mt-234.670.29[4]
Catechol 1,2-dioxygenaseStutzerimonas frequens GOM2-12.44 ± 0.61 (non-lyophilized)[9]

Note: Specific kinetic data for this compound is limited in the literature. The data for catechol is provided as a reference.

Experimental Protocols

Protocol 1: Assay for Catechol 2,3-Dioxygenase Activity in Cell-Free Extract

  • Preparation of Cell-Free Extract:

    • Harvest bacterial cells grown to the mid-log phase by centrifugation (e.g., 6000 x g for 10 min at 4°C).

    • Wash the cell pellet twice with a cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

    • Resuspend the cells in the same buffer and disrupt them by sonication or using a French press.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 min at 4°C) to remove cell debris. The supernatant is the cell-free extract.

  • Enzyme Assay:

    • The reaction mixture should contain 50 mM potassium phosphate buffer (pH 7.5) and the cell-free extract.

    • Initiate the reaction by adding a known concentration of this compound (substrate).

    • Monitor the formation of the meta-cleavage product, 2-hydroxy-5-propyl-muconic semialdehyde, by measuring the increase in absorbance at the appropriate wavelength (typically around 380-390 nm for substituted catechols) using a spectrophotometer.

    • Calculate the enzyme activity based on the initial rate of the reaction and the extinction coefficient of the product. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Protocol 2: Analysis of this compound and Metabolites by HPLC

  • Sample Preparation:

    • Collect aliquots of the reaction mixture or culture supernatant at different time points.

    • Centrifuge to remove cells or debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength suitable for aromatic compounds (e.g., 275 nm). For more specific identification, a mass spectrometer (LC-MS) can be used.[11]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare standard curves for this compound and any available standards of expected metabolites.

    • Quantify the compounds in the samples by comparing their peak areas to the standard curves.

Visualizations

Enzymatic_Oxidation This compound This compound Ortho-quinone Ortho-quinone This compound->Ortho-quinone Tyrosinase (Oxidation) Para-quinomethane Para-quinomethane Ortho-quinone->Para-quinomethane Isomerization

Caption: Enzymatic oxidation of this compound.

Bacterial_Degradation_Meta_Cleavage cluster_main Meta-Cleavage Pathway for this compound This compound This compound Ring_Cleavage_Product 2-hydroxy-5-propyl- muconic semialdehyde This compound->Ring_Cleavage_Product Catechol 2,3-dioxygenase Intermediates Further Intermediates Ring_Cleavage_Product->Intermediates Hydrolase/ Dehydrogenase End_Products Pyruvate + Acetaldehyde Intermediates->End_Products TCA_Cycle TCA Cycle End_Products->TCA_Cycle

Caption: Meta-cleavage pathway for this compound.

Experimental_Workflow_C23O_Assay cluster_workflow Workflow for Catechol 2,3-Dioxygenase Assay Start Start Cell_Culture Bacterial Cell Culture (with inducer) Start->Cell_Culture Harvest_Cells Harvest & Wash Cells Cell_Culture->Harvest_Cells Cell_Lysis Cell Lysis (Sonication/French Press) Harvest_Cells->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Cell_Free_Extract Collect Cell-Free Extract Centrifugation->Cell_Free_Extract Assay_Setup Prepare Assay Mixture (Buffer + Extract) Cell_Free_Extract->Assay_Setup Add_Substrate Add this compound Assay_Setup->Add_Substrate Measure_Absorbance Spectrophotometric Measurement Add_Substrate->Measure_Absorbance Data_Analysis Calculate Enzyme Activity Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for C23O assay.

References

How to improve the shelf-life of 4-propylcatechol solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life of 4-propylcatechol solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning brown/pink. What is happening and is it still usable?

A1: The discoloration of your this compound solution is a common indicator of oxidation.[1][2] this compound, like other catechol derivatives, is susceptible to oxidation, especially when exposed to oxygen, light, or inappropriate pH levels. This process leads to the formation of ortho-quinones, which can further polymerize to create colored compounds.[1] The usability of a discolored solution depends on the specific requirements of your experiment. For applications requiring high purity, a discolored solution should be discarded. For less sensitive applications, the extent of degradation should be quantified to determine if it falls within an acceptable range.

Q2: What are the optimal storage conditions for this compound solutions to maximize shelf-life?

A2: To maximize the shelf-life of this compound solutions, it is crucial to minimize exposure to factors that promote oxidation. The recommended storage conditions are as follows:

  • Temperature: Store at room temperature or refrigerated, avoiding freezing.[3] Accelerated stability studies can be conducted at elevated temperatures (e.g., 40°C) to predict long-term stability.[1]

  • Light: Protect the solution from light by using amber vials or by storing it in the dark.[3] Photolytic stress tests using UV exposure can be part of forced degradation studies.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[3]

  • pH: Maintain an acidic pH, as catechols are more stable in acidic conditions.[2]

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of the solution is a critical factor in the stability of this compound. Catechols are more prone to oxidation at neutral and alkaline pH.[2][4] The rate of oxidation generally increases with increasing pH.[2] For enhanced stability, it is advisable to prepare and store this compound solutions in an acidic buffer.

Q4: Can I use antioxidants to improve the shelf-life of my this compound solution? If so, which ones are recommended?

A4: Yes, the addition of antioxidants can significantly improve the shelf-life of this compound solutions. Commonly used and effective antioxidants include:

  • Ascorbic Acid (Vitamin C): Acts as a potent antioxidant. However, its concentration is critical. While low concentrations can be protective, high concentrations may paradoxically promote the degradation of some catechins.[5] It is recommended to test a range of concentrations to find the optimal level for your specific application.

  • Glutathione (GSH) and L-cysteine: These thiol-containing compounds are reported to be strong inhibitors of polyphenol oxidase, the enzyme responsible for browning in many natural products, and can also inhibit non-enzymatic oxidation.[6]

  • EDTA (Ethylenediaminetetraacetic acid): While not an antioxidant itself, EDTA is a chelating agent that sequesters metal ions (like Cu²⁺ and Fe³⁺) which can catalyze the oxidation of catechols.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid Discoloration (within hours or a few days) 1. High pH of the solvent. 2. Exposure to ambient air (oxygen). 3. Exposure to direct light. 4. Presence of metal ion contaminants in the solvent or glassware.1. Prepare the solution in an acidic buffer (e.g., pH 3-5). 2. Degas the solvent before use and purge the headspace of the storage container with an inert gas (nitrogen or argon). 3. Store the solution in an amber vial or wrap the container in aluminum foil and keep it in a dark place. 4. Use high-purity solvents and acid-washed glassware. Consider adding a chelating agent like EDTA (e.g., 0.1 mM).
Precipitate Formation in the Solution 1. Solubility issue, especially in aqueous buffers at high concentrations. 2. Degradation products (polymers) may be less soluble.1. Ensure the concentration is below the solubility limit in your chosen solvent. A small amount of a co-solvent like ethanol or DMSO may improve solubility in aqueous solutions. 2. If the precipitate appears over time along with discoloration, it is likely due to degradation. The solution should be discarded and prepared fresh under optimized storage conditions.
Inconsistent Results in Assays 1. Degradation of this compound leading to a lower effective concentration. 2. Interference from degradation products in the assay.1. Prepare fresh solutions for each experiment or validate the stability of your stock solution over the intended period of use. 2. Use a stability-indicating analytical method, such as HPLC, to quantify the concentration of this compound and monitor for the presence of degradation products.
Unexpected Peaks in HPLC Analysis 1. Formation of degradation products.1. Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the peaks corresponding to the parent compound and its degradants.

Data on Factors Affecting Catechol Stability

The following table summarizes the general effects of various factors on the stability of catechol solutions, based on available literature. Note that the exact quantitative impact may vary for this compound.

Factor Condition Effect on Stability Recommendation
pH Acidic (e.g., pH 3-5)Increased stabilityPrepare and store solutions in an acidic buffer.
Neutral to Alkaline (pH > 7)Decreased stability, rapid oxidationAvoid neutral or alkaline conditions unless required for the experiment.
Temperature Refrigerated (2-8 °C)Generally improves stabilityStore solutions at low temperatures for short to medium-term storage.
Room Temperature (~25 °C)Moderate stabilitySuitable for short-term storage if other conditions are optimized.
Elevated (e.g., 40 °C)Accelerated degradationUsed in forced degradation studies to predict long-term stability.[1]
Light Dark/Amber VialIncreased stabilityAlways protect solutions from light.
UV/Visible Light ExposureRapid degradationAvoid exposure to direct light.
Atmosphere Inert (Nitrogen/Argon)Increased stabilityPurge solvent and headspace with an inert gas.
Ambient Air (Oxygen)Rapid oxidationMinimize exposure to air.
Additives Antioxidants (e.g., Ascorbic Acid)Can increase stabilityOptimize the concentration; high levels may be detrimental.[5]
Chelating Agents (e.g., EDTA)Can increase stabilityAdd to chelate catalytic metal ions.[6][7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Solvent Preparation:

    • Choose an appropriate acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

    • Degas the buffer by sparging with an inert gas (nitrogen or argon) for at least 15 minutes or by sonication under vacuum.

  • Addition of Stabilizers (Optional but Recommended):

    • Add a chelating agent such as EDTA to a final concentration of 0.1 mM.

    • Add an antioxidant like ascorbic acid. Start with a low concentration (e.g., 0.1 mM) and optimize as needed.

  • Dissolving this compound:

    • Weigh the required amount of solid this compound.

    • Dissolve it in the prepared, stabilized solvent. If necessary, use gentle agitation or brief sonication.

  • Storage:

    • Transfer the solution to a clean, amber glass vial.

    • Purge the headspace of the vial with the inert gas before sealing.

    • Store in the dark at the desired temperature (e.g., 4°C).

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound solution to identify potential degradation products and to develop a stability-indicating analytical method.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water).

  • Aliquot the stock solution into several vials for different stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate at 60°C.

    • Photodegradation: Expose to a UV lamp (e.g., 254 nm) or a photostability chamber.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a suitable analytical method, such as HPLC, to observe the degradation of this compound and the formation of degradation products.

Protocol 3: Stability-Indicating HPLC Method
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could be:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to maintain an acidic pH).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: Start with a low percentage of Solvent B and gradually increase it to elute the more non-polar degradation products.

  • Detection: Monitor at a wavelength where this compound and its expected degradation products (quinones) have good absorbance (e.g., around 280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_degradation This compound Degradation Pathway This compound This compound Ortho-quinone Ortho-quinone This compound->Ortho-quinone Oxidation Polymerized Products (Colored) Polymerized Products (Colored) Ortho-quinone->Polymerized Products (Colored) Polymerization

Caption: Primary degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Assessment A Prepare this compound Solution B Apply Stress Conditions (Heat, Light, pH, Oxidant) A->B C Sample at Time Points B->C D HPLC Analysis C->D E Quantify Degradation D->E

Caption: Workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Logic Start Solution Discolored? Check_pH Check pH Start->Check_pH Yes Prepare_Fresh Prepare Fresh Solution Start->Prepare_Fresh No Check_Air Check for Oxygen Exposure Check_pH->Check_Air Check_Light Check for Light Exposure Check_Air->Check_Light Add_Stabilizers Add Antioxidant/Chelator Check_Light->Add_Stabilizers Add_Stabilizers->Prepare_Fresh

Caption: A logical approach to troubleshooting discoloration.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 4-Propylcatechol and Other Catechols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of 4-propylcatechol with other selected catechols. The information presented herein is curated from experimental data to assist researchers and professionals in drug development and related fields in understanding the structure-activity relationships and potential applications of these compounds.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing quantitative antioxidant activity data for this compound alongside other simple catechols under identical experimental conditions are limited in the readily available scientific literature. However, based on the established principles of structure-activity relationships for phenolic compounds, a qualitative and extrapolated comparison can be made. The antioxidant activity of catechols is significantly influenced by the nature of the substituent on the aromatic ring.

The following table summarizes the expected trend in antioxidant activity based on common assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The activity is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value signifies greater activity.

Table 1: Comparative Antioxidant Activity of Selected Catechols

CompoundChemical StructureExpected DPPH IC50 (µM)Expected ABTS TEACRationale for Activity
Catechol HigherLowerThe basic catechol structure provides good antioxidant activity due to the two adjacent hydroxyl groups, which can readily donate hydrogen atoms to scavenge free radicals.
4-Methylcatechol IntermediateIntermediateThe presence of an electron-donating methyl group at the para position can slightly increase the electron density of the aromatic ring, potentially enhancing the hydrogen-donating ability of the hydroxyl groups compared to unsubstituted catechol.
4-Ethylcatechol LowerHigherThe ethyl group is also an electron-donating group and is slightly more so than the methyl group. This increased electron-donating effect is expected to further enhance the antioxidant activity.
This compound LowerHigherThe propyl group is a stronger electron-donating group compared to methyl and ethyl groups. This is expected to result in a higher antioxidant activity due to the increased stabilization of the resulting phenoxyl radical after hydrogen donation.[1]

Note: The expected values are relative and intended for comparative purposes. Actual experimental values can vary depending on the specific assay conditions.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for two of the most common in vitro assays used to evaluate the antioxidant activity of catechols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[2]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This change in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The catechol compounds are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solutions. A control is prepared with the solvent and the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Value Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.[2]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+ radical back to its colorless neutral form. The degree of decolorization, measured as the decrease in absorbance, is proportional to the antioxidant activity.

Protocol:

  • Preparation of ABTS•+ Radical Solution: An aqueous solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The catechol compounds are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm using a spectrophotometer.

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of a Trolox solution that has the same antioxidant activity as the sample.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Antioxidant Activity Comparison

The following diagram illustrates a typical workflow for comparing the antioxidant activity of different catechol compounds.

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis catechol Catechol dpph DPPH Assay catechol->dpph abts ABTS Assay catechol->abts methylcatechol 4-Methylcatechol methylcatechol->dpph methylcatechol->abts ethylcatechol 4-Ethylcatechol ethylcatechol->dpph ethylcatechol->abts propylcatechol This compound propylcatechol->dpph propylcatechol->abts ic50 IC50 Determination dpph->ic50 teac TEAC Calculation abts->teac comparison Comparative Analysis ic50->comparison teac->comparison

Workflow for comparing catechol antioxidant activity.

Catechol-Mediated Activation of the Keap1-Nrf2 Antioxidant Pathway

Catechols can exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. One of the key pathways is the Keap1-Nrf2 pathway, which regulates the expression of a wide range of antioxidant and detoxification genes.[3][[“]]

keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus catechol Catechol (e.g., this compound) ros Reactive Oxygen Species (ROS) catechol->ros Scavenges keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Oxidizes Keap1 Cysteines ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination Leads to nrf2_free Nrf2 keap1_nrf2->nrf2_free Releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocates to are Antioxidant Response Element (ARE) nrf2_nuc->are Binds with Maf to maf Maf antioxidant_genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) are->antioxidant_genes Initiates Transcription of

Catechol activation of the Keap1-Nrf2 pathway.

References

A Comparative Analysis of the Biological Activities of 4-Propylcatechol and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of 4-propylcatechol and the well-studied polyphenol, resveratrol. This document synthesizes available experimental data on their antioxidant and anti-inflammatory properties and delves into the cellular signaling pathways they modulate.

While extensive research has elucidated the multifaceted biological effects of resveratrol, data on this compound is comparatively limited. This guide presents a quantitative comparison where data is available and offers a qualitative assessment based on the activities of structurally related catechol compounds to infer the potential activities of this compound.

Data Presentation: Quantitative Comparison of Biological Activities

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 ValueSource
Resveratrol DPPH Radical Scavenging15.54 µg/mL[1]
0.131 mM[2]
ABTS Radical Scavenging2.86 µg/mL[1]
2 µg/mL[3]
This compound DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available

Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)

CompoundCell LineStimulantIC50 Value for NO InhibitionSource
Resveratrol RAW 264.7LPS3.38 µM (for a dimerized analogue)[4]
This compound RAW 264.7LPSData not available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound (resveratrol or this compound) in a suitable solvent.

  • In a 96-well plate, add a specific volume of each concentration of the test compound.

  • Add an equal volume of the DPPH working solution to each well.

  • Include a control well with the solvent and DPPH solution but without the test compound.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced, causing a decolorization that is measured spectrophotometrically.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • Add a small volume of the test compound to a cuvette or 96-well plate, followed by the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the concentration-inhibition curve.[1][3]

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells with untreated cells and cells treated only with LPS.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells. The IC50 value is then determined.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Resveratrol

Resveratrol is known to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress response, and cell survival.

Resveratrol_Signaling_Pathways Res Resveratrol SIRT1 SIRT1 Res->SIRT1 AMPK AMPK Res->AMPK NFkB NF-κB Res->NFkB MAPK MAPK (p38, JNK, ERK) Res->MAPK Nrf2 Nrf2 Res->Nrf2 PI3K_Akt PI3K/Akt Res->PI3K_Akt SIRT1->NFkB AMPK->Nrf2 Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Propylcatechol_Signaling_Pathways Propylcatechol This compound NFkB NF-κB Propylcatechol->NFkB Hypothesized MAPK MAPK (p38) Propylcatechol->MAPK Hypothesized Nrf2 Nrf2 Propylcatechol->Nrf2 Hypothesized Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Experimental_Workflow cluster_0 Compound Preparation cluster_1 Antioxidant Activity Assays cluster_2 Anti-inflammatory Activity Assay cluster_3 Data Analysis Res_prep Resveratrol Stock (in DMSO) DPPH DPPH Assay Res_prep->DPPH ABTS ABTS Assay Res_prep->ABTS Cell_Culture RAW 264.7 Cell Culture Res_prep->Cell_Culture PC_prep This compound Stock (in DMSO) PC_prep->DPPH PC_prep->ABTS PC_prep->Cell_Culture IC50_Calc IC50 Value Calculation DPPH->IC50_Calc ABTS->IC50_Calc LPS_Stim LPS Stimulation Cell_Culture->LPS_Stim NO_Assay Nitric Oxide (Griess) Assay LPS_Stim->NO_Assay NO_Assay->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

References

Validating the Anti-Cancer Effects of 4-Propylcatechol In Vitro: A Comparative Guide Based on Related Catechol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the potential anti-cancer properties of 4-propylcatechol. The following sections detail the cytotoxic and anti-proliferative effects, underlying molecular mechanisms, and experimental protocols based on studies of closely related catechol compounds.

Comparative Analysis of Cytotoxicity

The anti-cancer potential of catechol and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic effects of related compounds.

CompoundCancer Cell Line(s)IC50 Value(s)Key Findings & Citation
Catechol Panc-1 (Pancreatic)91.71 ± 5.14 µMInhibited proliferation in a dose-dependent manner.[1]
MCF-7, MDA-MB-231 (Breast)Concentration-dependent cytotoxicityShowed minimal effects on noncancerous cells.[2]
KP2, H460 (Lung)Not specifiedInhibited anchorage-independent growth.[3]
4-Nerolidylcatechol Melanoma cell lines20-40 µM (24h)Exhibited cytotoxic activity and induced apoptosis.[4]
Alternative Compound (Example) Cancer Cell Line IC50 Value Reference
Doxorubicin (Chemotherapeutic)Varies widelyGenerally in the nM to low µM rangeStandard reference

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which catechol and its derivatives exert their anti-cancer effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Key Observations:

  • Apoptosis: 4-Methylcatechol has been shown to induce apoptosis in murine tumor cells through a pro-oxidant action that leads to the generation of hydrogen peroxide.[5] Studies on catechol in breast cancer cells revealed a caspase-mediated cell death mechanism, characterized by an increased Bax/Bcl-2 ratio.[2]

  • Cell Cycle Arrest: Catechol has been observed to induce G1 phase cell cycle arrest in both lung and breast cancer cells.[2][3] This is often associated with the downregulation of G1 phase-related proteins like CDK2, Cyclin E, CDK4, and Cyclin D1, and the upregulation of tumor suppressor proteins like p21.[3][6] 4-Nerolidylcatechol has also been linked to G1 cell cycle arrest in melanoma cell lines.[4]

Signaling Pathways Modulated by Catechols

The anti-cancer effects of catechols are underpinned by their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival.

  • ERK/c-Myc Pathway: In lung cancer cells, catechol has been shown to directly target and inhibit ERK2, leading to the degradation of the oncoprotein c-Myc.[3]

  • AMPK/Hippo Pathway: In pancreatic cancer cells, catechol treatment led to the phosphorylation of AMP-activated protein kinase (AMPK) and a reduction in the expression of components of the Hippo signaling pathway.[1]

  • p53-mediated Pathway: In breast cancer cells, catechol treatment activated the tumor suppressor p53, which in turn triggered a caspase-mediated apoptotic cascade.[2]

Below are diagrams illustrating these pathways and a general experimental workflow for their investigation.

General Experimental Workflow for In-Vitro Anti-Cancer Assessment cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Assays cluster_2 Mechanistic Analysis A Cancer Cell Lines B Treatment with this compound (or related compounds) A->B C Cell Viability Assay (e.g., MTT) B->C Evaluate Effects D Apoptosis Assay (e.g., Annexin V Staining) B->D Evaluate Effects E Cell Cycle Analysis (e.g., Flow Cytometry) B->E Evaluate Effects F Western Blotting (Protein Expression) D->F E->F Investigate Protein Changes G RT-qPCR (Gene Expression) F->G Correlate with Gene Expression

General experimental workflow for in-vitro anti-cancer assessment.

Catechol-Modulated Signaling Pathways in Cancer cluster_0 ERK/c-Myc Pathway (Lung Cancer) cluster_1 p53-mediated Apoptosis (Breast Cancer) A Catechol B ERK2 A->B inhibits C c-Myc B->C stabilizes D Cell Proliferation C->D promotes E Catechol F p53 E->F activates G Bax/Bcl-2 ratio F->G increases H Caspase Activation G->H I Apoptosis H->I

Catechol-modulated signaling pathways in cancer.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature on catechol and its derivatives.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression
  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the proteins of interest (e.g., p53, c-Myc, Bcl-2, Bax, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

Conclusion and Future Directions

The available evidence from studies on catechol and its derivatives strongly suggests that this compound holds promise as a potential anti-cancer agent. The consistent observations of induced apoptosis, G1 cell cycle arrest, and modulation of key cancer-related signaling pathways across different cancer types provide a solid foundation for future research.

Direct in-vitro validation of this compound's anti-cancer effects is a critical next step. This should involve comprehensive screening against a panel of cancer cell lines to determine its cytotoxic profile, followed by detailed mechanistic studies to confirm its effects on apoptosis, cell cycle progression, and relevant signaling pathways. Comparative studies with known chemotherapeutic agents and its parent compound, catechol, will be essential to ascertain its relative efficacy and potential for further development.

References

Unveiling the Bioactivity of 4-Alkylcatechols: A Comparative Guide to their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 4-alkylcatechols, a class of phenolic compounds recognized for their significant antioxidant and enzyme inhibitory properties. By examining a homologous series of 4-alkylcatechols, we can elucidate how the length of the alkyl chain influences their efficacy as both tyrosinase inhibitors and radical scavengers.

This guide summarizes key quantitative data, details the experimental protocols used to obtain this data, and provides visualizations to clarify the underlying mechanisms and workflows.

Quantitative Comparison of Biological Activities

The biological activity of 4-alkylcatechols is significantly influenced by the nature of the alkyl substituent at the 4-position. The following table summarizes the 50% inhibitory concentration (IC50) values for a series of 4-n-alkylcatechols against mushroom tyrosinase and their radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH).

CompoundAlkyl ChainTyrosinase Inhibition IC50 (µM)DPPH Radical Scavenging IC50 (µM)
4-Methylcatechol-CH₃Data not available in searched resultsData not available in searched results
4-Ethylcatechol-CH₂CH₃Data not available in searched resultsData not available in searched results
4-Propylcatechol-CH₂CH₂CH₃Data not available in searched resultsData not available in searched results
4-Butylcatechol-CH₂CH₂CH₂CH₃Data not available in searched resultsData not available in searched results
4-Pentylcatechol-(CH₂)₄CH₃Data not available in searched resultsData not available in searched results
4-Hexylcatechol-(CH₂)₅CH₃Data not available in searched resultsData not available in searched results
4-Heptylcatechol-(CH₂)₆CH₃Data not available in searched resultsData not available in searched results
4-tert-Butylcatechol-C(CH₃)₃>1000[1]Data not available in searched results

Note: The IC50 values for a complete homologous series of 4-n-alkylcatechols for both tyrosinase inhibition and DPPH scavenging activity were not available in the searched results. The table is presented as a template for such data. The available data for 4-tert-butylcatechol shows weak tyrosinase inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of 4-alkylcatechols.

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of tyrosinase, an enzyme crucial for melanin synthesis.

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (4-alkylcatechols) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well microplate, add the tyrosinase solution to each well.

  • Add various concentrations of the test compounds to the wells. A control well should contain the solvent only.

  • Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for a defined period (e.g., 20-30 minutes). The absorbance reading corresponds to the formation of dopachrome.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable free radical DPPH.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (4-alkylcatechols)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol. The solution should have a specific absorbance at a certain wavelength (e.g., absorbance of ~1.0 at 517 nm).

  • Prepare a series of dilutions of the test compounds in the same solvent.

  • In a 96-well microplate or cuvettes, add the DPPH solution.

  • Add the different concentrations of the test compounds to the DPPH solution. A control should contain the solvent instead of the test compound.

  • Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the logarithm of the sample concentration.

Visualizing the Mechanism: Tyrosinase Inhibition

The following diagram illustrates a simplified, hypothetical competitive inhibition mechanism of tyrosinase by a 4-alkylcatechol.

Tyrosinase_Inhibition Tyrosinase Tyrosinase (Enzyme) ActiveSite Active Site Tyrosinase->ActiveSite Contains ES_Complex Enzyme-Substrate Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Substrate L-DOPA (Substrate) Substrate->ES_Complex Binds to Active Site Inhibitor 4-Alkylcatechol (Inhibitor) Inhibitor->EI_Complex Binds to Active Site ES_Complex->Tyrosinase Releases Product Dopachrome (Product) ES_Complex->Product Catalyzes Reaction EI_Complex->Tyrosinase Reversible Binding

Caption: Competitive inhibition of tyrosinase by 4-alkylcatechol.

Structure-Activity Relationship Insights

For antioxidant activity, the primary mechanism for catechols is hydrogen atom donation from their hydroxyl groups to neutralize free radicals. The alkyl group can influence the electron-donating properties of the catechol ring, thereby affecting the stability of the resulting phenoxyl radical and, consequently, the antioxidant capacity.

References

Cross-Resistance Analysis of 4-Propylcatechol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant pathogens and cancers presents a formidable challenge in modern medicine. Catechol derivatives, a class of phenolic compounds, have garnered significant interest for their potential as antimicrobial and anticancer agents. Among these, 4-propylcatechol and its derivatives are of particular interest due to their biological activities. This guide provides a comparative analysis of this compound derivatives, focusing on their performance against various biological targets and offering insights into potential cross-resistance mechanisms. The information herein is supported by experimental data and detailed methodologies to aid in further research and development.

Data Presentation: Antimicrobial and Cytotoxic Activity

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of a series of alkyl-substituted catechol derivatives. The data is extracted from studies evaluating their efficacy against various bacterial strains and their general cytotoxicity.

Table 1: Minimum Inhibitory Concentration (MIC) of Alkyl Catechol Derivatives against Selected Bacteria

CompoundAlkyl SubstituentBacillus bronchosepticaKlebsiella pneumoniaeAlcaligenes calcoaceticusMIC (µg/mL) Range
1 4-Methyl--->100
2 4-Ethyl--->100
3 4-Propyl+++10-100
4 4-Hexyl++++10-100
5 4-(2-Hexyl)++++10-100
6 4-(2-Heptyl)+++10-100
7 4-(3-Octyl)++++10-100
8 4-Nonyl++++10-100
9 4-Benzyl+++++10-100
Catechol ---->100

Data synthesized from a study on the antibacterial activity of alkyl catechols.[1] The symbols indicate the extent of growth inhibition in primary screening: (++) for marked inhibition, (+) for moderate inhibition, and (-) for no significant inhibition. The MIC range is a general value reported for the most active compounds in the series.[1]

Table 2: Cytotoxicity (LD50) of Mono-Alkyl Catechol Derivatives

CompoundAlkyl SubstituentLD50 (µg/mL)
1 4-Methyl59
2 4-EthylNot specified
3 4-PropylNot specified
4 4-Pentyl173
5 4-Nonyl114
Catechol -393.27

Data from a brine shrimp cytotoxicity assay.[1] A lower LD50 value indicates higher cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the analysis of catechol derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a substance that prevents visible growth of a bacterium, is a standard measure of antimicrobial activity.[2]

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown overnight on an appropriate agar medium.
  • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
  • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[2]
  • The inoculum is then diluted to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Test Compounds:

  • The this compound derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
  • A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.[2]

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.
  • A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
  • The plate is incubated at 37°C for 18-24 hours.[2]

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the derivative at which no visible bacterial growth is observed.[2]

Cytotoxicity Assay (Brine Shrimp Lethality Assay)

This assay is a simple, rapid, and low-cost method for the preliminary assessment of the cytotoxicity of chemical compounds.[1]

1. Hatching of Brine Shrimp:

  • Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.

2. Preparation of Test Solutions:

  • The this compound derivatives are dissolved in a solvent and then diluted with artificial seawater to various concentrations.

3. Exposure and Observation:

  • Ten to fifteen brine shrimp nauplii are transferred to each vial containing the test solutions.
  • The vials are kept under illumination for 24 hours.

4. Determination of LD50:

  • After 24 hours, the number of surviving nauplii in each vial is counted.
  • The data is analyzed to determine the lethal concentration 50 (LD50), which is the concentration of the compound that causes the death of 50% of the brine shrimp.[1]

Visualization of Signaling Pathways and Workflows

Understanding the mechanisms of action of this compound derivatives is essential for predicting and overcoming resistance. The following diagrams illustrate key signaling pathways affected by catechols and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_assay Antimicrobial MIC Assay characterization->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, Brine Shrimp) characterization->cytotoxicity_assay data_analysis Determine MIC & IC50/LD50 Values mic_assay->data_analysis cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis cross_resistance_analysis Cross-Resistance Analysis data_analysis->cross_resistance_analysis

Caption: Experimental workflow for the analysis of this compound derivatives.

cancer_signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras MEK MEK Ras->MEK ERK ERK2 MEK->ERK cMyc c-Myc ERK->cMyc AMPK AMPK Hippo Hippo Pathway AMPK->Hippo YAP YAP Hippo->YAP CellCycle Cell Cycle Progression (G1 Arrest) cMyc->CellCycle Apoptosis Apoptosis cMyc->Apoptosis YAP->Apoptosis Catechol Catechol Derivatives Catechol->ERK Inhibits Catechol->AMPK Activates

Caption: Simplified signaling pathways affected by catechol derivatives in cancer cells.

Catechol and its derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.[3][4][5] For instance, some catechols can inhibit the ERK2/c-Myc signaling pathway, leading to decreased stability of the c-Myc oncoprotein and subsequent G1 phase arrest of the cell cycle.[4] Additionally, catechols can activate AMP-activated protein kinase (AMPK), which in turn can modulate the Hippo signaling pathway, leading to the inhibition of the transcriptional co-activator YAP.[5] The dysregulation of these pathways ultimately contributes to the induction of apoptosis in cancer cells. The ability of these compounds to target multiple signaling cascades highlights their potential as anticancer agents.[6]

References

Unveiling the In Vivo Mechanism of 4-Propylcatechol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo mechanism of action of 4-propylcatechol, a potent activator of the Nrf2 signaling pathway, with other well-established Nrf2 activators, sulforaphane and curcumin. The information presented herein is supported by experimental data to aid in the evaluation of this compound for further research and development.

Core Mechanism of Action: Nrf2 Activation

This compound exerts its primary biological effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of a wide array of antioxidant and cytoprotective genes.[1][2][3][4] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation.[4][5] Electrophiles and reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription.

Note on this compound Data: Direct in vivo quantitative data for this compound is limited in the currently available literature. However, a structurally similar compound, 4-ethylcatechol, has been shown to be a potent, orally active Nrf2 activator in mice.[6] For the purpose of this comparative guide, data for 4-ethylcatechol will be used as a surrogate for this compound, with the assumption of similar in vivo activity due to their structural homology.

Comparative Efficacy: this compound vs. Alternatives

The following table summarizes the in vivo efficacy of this compound (data from 4-ethylcatechol), sulforaphane, and curcumin in activating the Nrf2 pathway and eliciting anti-inflammatory effects.

ParameterThis compound (as 4-Ethylcatechol)SulforaphaneCurcumin
Nrf2 Activation Potent activator of the Nrf2 pathway.[6]Potent inducer of Nrf2 signaling.Activator of the Nrf2 pathway.[7][8][9]
Nrf2 Target Gene Induction (in vivo) Strong induction of Nrf2 target genes HO-1, NQO1, and G6PD.[6]Upregulates Nrf2 target genes including NQO1, HO-1, GR, and GCLC.[4]Upregulates the expression of Nrf2 and Nrf2-dependent antioxidant defense genes, including heme oxygenase-1 and NAD(P)H quinone dehydrogenase 1.[7]
Anti-inflammatory Activity (in vivo) Predicted to have significant anti-inflammatory effects based on potent Nrf2 activation. A related compound, allylpyrocatechol, demonstrated anti-inflammatory effects in an animal model at 10 mg/kg (p.o.).[10]Reduces the expression of pro-inflammatory factors such as IL-6 and COX-2 after acute UV exposure in mice.[11] Attenuates LPS-induced IL-1β and IL-6 in primary microglia from adult and aged mice.At 50 mg/kg orally, improved cardiotoxic effects of a fat-rich diet in mice by activating Nrf2 and inhibiting NF-κB signaling.[9]
Animal Model Mice.[6]Mice.[11]Mice.[9]
Route of Administration Oral.[6]Topical, and likely oral based on other studies.[11]Oral.[9]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto binds & promotes degradation Proteasome Proteasome Nrf2_cyto->Proteasome degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE Nrf2_nu->ARE binds TargetGenes Antioxidant & Cytoprotective Genes (HO-1, NQO1, etc.) ARE->TargetGenes activates transcription Cytoprotection Cytoprotection TargetGenes->Cytoprotection Cellular Protection (Antioxidant & Anti-inflammatory Effects) cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome Animal_Model Animal Model (e.g., C57BL/6 Mice) Grouping Randomized Groups: - Vehicle Control - this compound (various doses) - Positive Control (e.g., Sulforaphane) Animal_Model->Grouping Dosing Oral Administration of Test Compounds Grouping->Dosing Inflammation_Induction Induction of Inflammation (e.g., LPS injection or Carrageenan paw injection) Dosing->Inflammation_Induction Sample_Collection Tissue/Blood Collection (at specific time points) Inflammation_Induction->Sample_Collection Nrf2_Activation Nrf2 Activation Analysis: - Western Blot (Nrf2 nuclear translocation) - qPCR (Nrf2 target gene expression: HO-1, NQO1) Sample_Collection->Nrf2_Activation Anti_inflammatory Anti-inflammatory Assessment: - Paw Volume Measurement - ELISA (Cytokine levels: IL-6, TNF-α) - Myeloperoxidase (MPO) Assay Sample_Collection->Anti_inflammatory Data_Comparison Comparative Analysis of Efficacy and Potency Nrf2_Activation->Data_Comparison Anti_inflammatory->Data_Comparison

References

A Comparative Guide to the Validation of Analytical Methodologies for 4-Propylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 4-propylcatechol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols, present comparative validation data, and illustrate the analytical workflows.

Introduction to Analytical Methodologies

The selection of an appropriate analytical method for the quantification of this compound is critical and depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.

  • HPLC-UV: A robust and widely used technique for the analysis of phenolic compounds.[1] It offers good selectivity and sensitivity for compounds with a UV chromophore, such as this compound.

  • GC-MS: A powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and improve chromatographic performance.[2][3]

  • LC-MS/MS: A highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is particularly well-suited for the analysis of compounds in complex biological matrices.

Comparative Validation Data

The following tables summarize representative validation parameters for the three analytical methodologies. These values are based on typical performance characteristics observed for the analysis of phenolic compounds and should be considered illustrative.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSLC-MS/MS
Linear Range 0.1 - 100 µg/mL0.01 - 50 µg/mL0.001 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MSLC-MS/MS
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%

Table 3: Sensitivity

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mL0.0005 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL0.01 µg/mL0.001 µg/mL

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and environmental samples.

Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point is a 40:60 (v/v) mixture of acetonitrile and water.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify this compound Chromatogram->Quantification

Caption: Workflow for the quantification of this compound using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound in complex matrices where higher selectivity is required. Derivatization is necessary to improve the volatility of the analyte.

Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatization reagent such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1 v/v).[2][3]

  • Heat the mixture at 70°C for 30 minutes to complete the derivatization reaction.

GC-MS Conditions:

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Solvent Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA/TMCS) Evaporation->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection MassSpectrum Obtain Mass Spectrum Detection->MassSpectrum Quantification Quantify Derivatized Analyte MassSpectrum->Quantification

Caption: Workflow for the quantification of this compound using GC-MS.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for the quantification of this compound in biological fluids such as plasma or urine.

Sample Preparation:

  • To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of this compound).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • Mass Spectrometer: Triple quadrupole.

  • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound (Illustrative): Q1: m/z 151.1 -> Q3: m/z 107.1

    • MRM Transition for Internal Standard: To be determined based on the specific standard used.

Workflow for LC-MS/MS Analysis of this compound

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spiking Add Internal Standard Precipitation Protein Precipitation Spiking->Precipitation Evaporation Evaporation & Reconstitution Precipitation->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation UPLC Separation Injection->Separation Detection MRM Detection Separation->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration Quantification Calculate Concentration PeakIntegration->Quantification

Caption: Workflow for the quantification of this compound using LC-MS/MS.

Conclusion

The choice of analytical methodology for the quantification of this compound should be guided by the specific requirements of the study. HPLC-UV offers a cost-effective and robust solution for routine analysis in less complex matrices. GC-MS provides enhanced selectivity, particularly when coupled with derivatization, making it suitable for more complex samples. For applications demanding the highest sensitivity and selectivity, such as bioanalysis in complex biological fluids, LC-MS/MS is the method of choice. The validation data and protocols presented in this guide provide a foundation for selecting and implementing the most appropriate analytical technique for your research needs.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Propylcatechol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Propylcatechol, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines.[1][2] this compound, like other catechols, is classified as hazardous and requires careful handling.[3][4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[5]

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat.[5] Gloves must be inspected before use and disposed of properly after handling.[5]

  • Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator.[4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3][4][5]

In Case of a Spill:

  • Evacuate and alert personnel in the immediate area.[3][5]

  • Avoid breathing dust or vapors.[5]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and collect for disposal.[3]

  • For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable, closed container for disposal.[3][5]

  • Clean the spill area thoroughly with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.[3]

  • Do not let the product enter drains.[5]

Quantitative Data Summary

For the proper management of this compound waste, it is crucial to adhere to established exposure limits and waste accumulation guidelines.

ParameterValue/GuidelineSource
Occupational Exposure Limit No specific data available for this compound. Follow guidelines for similar catechols.[5]
Acute Toxicity (Oral, Dermal) Toxic if swallowed or in contact with skin.[3][4][3][4]
Aquatic Toxicity Toxic to aquatic life.[3][4][3][4]
Laboratory Waste Accumulation Max. 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation.[6][7][6][7]
Waste Container Fill Level Do not fill containers beyond 90% of their capacity.[8]

Detailed Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[2][9] Under no circumstances should it be disposed of down the drain or in the regular trash.[1]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect pure this compound waste, including contaminated personal protective equipment (gloves, etc.) and weighing boats, in a designated, properly labeled, and sealed hazardous waste container.[3][4][10]

    • The container must be made of a material compatible with this compound.[1][2]

  • Liquid Waste:

    • Solutions containing this compound must be collected as hazardous waste.[3][4]

    • Do not mix this compound waste with other incompatible waste streams.[1][6] For instance, avoid mixing with strong oxidizing agents or strong bases.[11]

    • Use a designated, leak-proof, and clearly labeled container for liquid waste.[1][12] The first rinse of any container that held this compound must also be collected as hazardous waste.[1]

Step 2: Waste Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[2]

  • The label must include the full chemical name ("this compound"), the concentration, and the date of accumulation.[2][3]

  • Ensure hazard pictograms are clearly visible.[13]

Step 3: Storage of Waste

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[5][9]

  • Liquid waste containers should be stored in secondary containment to prevent spills.[1][6]

  • Keep containers tightly closed except when adding waste.[1][2][5]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][2]

  • Provide the EHS office or contractor with a complete inventory of the waste, including the information from the waste label.[2]

  • Follow all institutional procedures for waste pickup requests.[1][12]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Handling Handle this compound in Ventilated Area PPE->Handling Solid_Waste Collect Solid Waste in Designated Container Handling->Solid_Waste Liquid_Waste Collect Liquid Waste in Designated Container Handling->Liquid_Waste Segregation Segregate from Incompatible Waste Solid_Waste->Segregation Liquid_Waste->Segregation Labeling Label Container as 'Hazardous Waste' with Contents Segregation->Labeling Storage Store in Secure, Ventilated Area with Secondary Containment Labeling->Storage EHS_Contact Contact EHS for Waste Pickup Storage->EHS_Contact Disposal Licensed Hazardous Waste Disposal EHS_Contact->Disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Logistics for Handling 4-Propylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Propylcatechol, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.

Hazard Summary for this compound

This compound presents several health and environmental hazards.[1][2] It is crucial to understand these risks before handling the compound.

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation[1][2][3]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1][2][3]
Hazardous to the aquatic environment, long-term (Chronic) - Category 2H411: Toxic to aquatic life with long lasting effects[1][3]
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Body PartRequired Personal Protective EquipmentSpecifications and Best Practices
Hands Chemical-resistant glovesUnlined neoprene, butyl, PVC, or nitrile gloves are recommended.[4] Avoid leather or lined gloves.[4][5] Always check gloves for integrity before use and wash hands thoroughly after removal.
Eyes/Face Safety goggles with side shields or a face shieldChemical splash goggles that meet ANSI Z.87.1 standards are essential.[5][6] A face shield should be worn over safety glasses when there is a significant risk of splashing.[6]
Body Laboratory coatA standard lab coat is required to protect skin and clothing.[7] For situations with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.
Respiratory Use in a well-ventilated area; respirator if neededAll work with solid this compound should be conducted in a chemical fume hood.[8][9] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA approved respirator is required.[6][10]
Feet Closed-toe shoesShoes must cover the entire foot to protect against spills.[6]

Operational Plan for Handling this compound

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Preparation and Handling
  • Pre-Handling Check : Before starting any work, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[10]

  • Ventilation : All handling of this compound, especially in its solid form, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

  • Personal Protective Equipment : Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Handling : Avoid direct contact with the skin and eyes.[10] Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the handling area.[10][11]

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][10][12] Keep it in a dark place, under an inert atmosphere if possible.[13][14] The storage area should be locked.[1][12]

Spill Cleanup Protocol
  • Immediate Action : Evacuate and alert others in the vicinity of the spill.[8]

  • Containment : For liquid spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Solid Spills : For solid spills, carefully scoop the material to avoid creating dust.[11] If necessary, gently moisten a paper towel and place it over the spill to help collect the remaining solid without it becoming airborne.[8][9]

  • Collection : Place all contaminated materials, including absorbent pads and used PPE, into a clearly labeled, sealed container for hazardous waste disposal.[8]

  • Decontamination : Clean the spill area thoroughly with a suitable laboratory detergent and water.[8]

Disposal Plan for this compound Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Do not mix this compound waste with other waste streams. All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[8]

  • Waste Collection : Collect all this compound waste in a designated, leak-proof, and clearly labeled container.[8] The container should be kept closed when not in use.

  • Labeling : The waste container must be labeled with "Hazardous Waste," "this compound," and the associated hazard symbols.[8]

  • Neutralization (optional, for phenolic waste) : Under controlled conditions and by trained personnel, phenolic waste may be neutralized with an alkaline solution before disposal.[15]

  • Final Disposal : Dispose of the hazardous waste through an approved waste disposal facility in accordance with all local, state, and federal regulations.[1][10][11] Do not dispose of this compound down the drain or in the regular trash.[8]

Safe Handling Workflow

start Start prep Preparation: - Verify fume hood function - Gather all necessary PPE - Locate safety shower and eyewash start->prep don_ppe Don PPE: - Lab coat - Safety goggles - Chemical-resistant gloves prep->don_ppe handle Handling in Fume Hood: - Weigh/transfer this compound - Avoid creating dust - Keep container closed when not in use don_ppe->handle spill Spill Occurs handle->spill No post_handling Post-Handling: - Securely close and store  this compound container handle->post_handling Yes spill_procedure Spill Cleanup: - Evacuate and alert others - Contain and collect waste - Decontaminate area spill->spill_procedure Yes spill_procedure->post_handling waste Waste Segregation: - Collect all contaminated items  (gloves, wipes, etc.) post_handling->waste label_waste Label Waste Container: - 'Hazardous Waste' - 'this compound' waste->label_waste doff_ppe Doff PPE: - Remove gloves and lab coat correctly label_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash dispose Arrange for Professional Disposal wash->dispose end End dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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